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  • Product: Phenyl diethylcarbamate
  • CAS: 65009-00-9

Core Science & Biosynthesis

Foundational

Strategic Utilization of Phenyl Diethylcarbamate in Synthetic Chemistry and Drug Discovery: A Technical Whitepaper

Executive Summary Phenyl diethylcarbamate (O-phenyl N,N-diethylcarbamate) is a highly versatile phenol derivative that occupies a privileged position in both synthetic methodology and medicinal chemistry. In organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl diethylcarbamate (O-phenyl N,N-diethylcarbamate) is a highly versatile phenol derivative that occupies a privileged position in both synthetic methodology and medicinal chemistry. In organic synthesis, the N,N-diethyl O-carbamate moiety functions as one of the most robust Directed Metalation Groups (DMGs), enabling the regioselective functionalization of aromatic rings. In pharmacology, this same structural motif serves as a critical pharmacophore for covalent enzyme inhibition, particularly in the design of therapeutics for neurodegenerative disorders. This whitepaper synthesizes current literature to provide an in-depth mechanistic and practical guide for researchers utilizing phenyl diethylcarbamate.

The O-Carbamate as a Directed Metalation Group (DMG)

The Directed Ortho Metalation (DoM) reaction is a cornerstone of modern aromatic chemistry. The N,N-diethyl O-carbamate group is classified as a strong DMG due to its exceptional ability to coordinate with alkyllithium reagents.

Mechanistic Causality: The strong Lewis acid-base interaction between the lithium atom of the base and the carbonyl oxygen of the carbamate pre-coordinates the base in close proximity to the ortho-proton. This spatial arrangement significantly lowers the activation energy required for deprotonation, allowing for highly regioselective lithiation. Furthermore, the O-carbamate group is resilient enough to survive various downstream transition-metal cross-coupling conditions, making it an ideal protective and directing group[1].

G A Phenyl Diethylcarbamate B sec-BuLi / TMEDA (-78°C) A->B C ortho-Lithiated Intermediate B->C D Electrophile (E+) Quench C->D F Warming to Room Temp C->F E ortho-Substituted Carbamate D->E G Anionic ortho-Fries Rearrangement F->G H Salicylamide Derivative G->H

Mechanistic pathway of Directed Ortho Metalation and Anionic Fries Rearrangement.

The Anionic ortho-Fries (AoF) Rearrangement

While the ortho-lithiated intermediate is stable at cryogenic temperatures (-78 °C), allowing it to warm to room temperature triggers an intramolecular Anionic ortho-Fries (AoF) rearrangement. The nucleophilic carbanion attacks the carbamate carbonyl, cleaving the C–O bond and transferring the amide moiety to the ortho-carbon. This cascade has been elegantly utilized in one-pot procedures to synthesize complex natural products, such as 2′-hydroxychalcones[2].

Pharmacological Applications: Covalent Enzyme Inhibition

Beyond its synthetic utility, the phenyl diethylcarbamate structural motif is an active pharmacophore heavily utilized in the development of Butyrylcholinesterase (BChE) inhibitors for Alzheimer's Disease (AD).

Mechanism of Action: The diethylcarbamate acts as a pseudo-substrate for the BChE enzyme. The catalytic serine residue in the enzyme's active site executes a nucleophilic attack on the carbamate carbonyl. This expels the phenol derivative as a leaving group and leaves the enzyme covalently carbamoylated. Because the carbamoylated enzyme hydrolyzes at a vastly slower rate than an acetylated enzyme, BChE is temporarily inactivated, increasing synaptic acetylcholine levels and providing neuroprotection[3]. Recent advances have successfully fused this carbamate moiety with Cannabinoid Receptor 2 (CB2R) agonists to create dual-acting neuroprotective hybrids[4].

G A Phenol Precursor B Carbamoylation (ClCONEt2, Base) A->B C Phenyl Diethylcarbamate Pharmacophore B->C D Enzyme Binding (e.g., BChE) C->D E Carbamoylation of Catalytic Serine D->E F Covalent Enzyme Inhibition E->F

Mechanism of action for phenyl diethylcarbamate derivatives as BChE inhibitors.

Quantitative Data Presentation

The following table summarizes the reaction efficiency of phenyl diethylcarbamate across various synthetic and medicinal chemistry applications based on recent literature.

SubstrateReaction TypeReagents / CatalystProductYield (%)Reference
Phenyl diethylcarbamateDoM + Borylationsec-BuLi/TMEDA, B(OiPr)₃2-(N,N-diethylcarbamyloxy)phenylboronic acid81%5[5]
Phenyl diethylcarbamateAoF RearrangementLDA, THF, Aldehyde2'-hydroxychalconesHigh2[2]
Phenyl diethylcarbamateC–O AminationMorpholine, Ni(COD)₂, SIPr·HCl4-phenylmorpholineExcellent1[1]
Benzimidazole-phenolCarbamoylationClCONEt₂, NaH, DMFAryl-OCO-NEt₂ (BChE Inhibitor)44–76%4[3]
4-hydroxycinnamic deriv.CarbamoylationClCONEt₂, K₂CO₃, CH₃CN3-phenylpropanamide BChE Inhibitor52.7%6[6]

Experimental Protocols

Protocol 1: Directed Ortho Metalation (DoM) and Borylation

This workflow details the synthesis of 2-(N,N-diethylcarbamyloxy)phenylboronic acid via DoM[5].

Causality & System Validation: The choice of sec-butyllithium over n-butyllithium is critical; its increased steric bulk and basicity prevent unwanted nucleophilic attack on the carbamate carbonyl. TMEDA is explicitly added to break down the alkyllithium hexamers into highly reactive monomers/dimers. Temperature control (-78 °C) is strictly required to prevent the thermodynamically driven Anionic ortho-Fries rearrangement. A self-validating checkpoint is the distinct color change (typically pale yellow to deep orange) indicating the successful formation of the lithiated species.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol substrate) and N,N,N',N'‐tetramethylethylenediamine (TMEDA) (1.2 equiv).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add sec-BuLi (1.2 equiv, 1.4 M in cyclohexane). Stir for 15 minutes.

  • Substrate Addition: Slowly add a solution of phenyl diethylcarbamate (1.0 equiv) in anhydrous THF. Maintain at -78 °C for 1 hour. Validation: Observe the color shift indicating lithiation.

  • Electrophilic Quench: Rapidly add tri-isopropyl borate (1.5 equiv). Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol 2: Synthesis of Diethylcarbamate-Based BChE Inhibitors

This protocol outlines the functionalization of a complex phenol intermediate into a biologically active diethylcarbamate[3].

Causality & System Validation: Sodium hydride (NaH) is utilized to irreversibly deprotonate the phenol, creating a highly nucleophilic phenoxide. The immediate evolution of hydrogen gas provides a self-validating visual confirmation that the NaH is active and the phenoxide has successfully formed prior to the introduction of the electrophile.

  • Deprotonation: Dissolve the phenol precursor (1.0 equiv) in anhydrous DMF (5 mL/mmol) and cool to 0 °C under an argon atmosphere.

  • Activation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Validation: Wait until the evolution of H₂ gas ceases (approx. 30 minutes), confirming complete phenoxide formation.

  • Carbamoylation: Add diethylcarbamoyl chloride (1.5 equiv) dropwise to the cold solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc).

  • Workup: Carefully quench the remaining NaH with ice water. Extract the aqueous layer with Dichloromethane (3x). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and purify via silica gel chromatography to yield the pure carbamate inhibitor.

References

  • From Carbamate to Chalcone: Consecutive Anionic Fries Rearrangement, Anionic Si → C Alkyl Rearrangement, and Claisen–Schmidt Condensation. Organic Letters - ACS Publications. 2

  • General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. PMC - NIH.5

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews - ACS Publications. 1

  • Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model. Journal of Medicinal Chemistry - ACS Publications. 4

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. 6

Sources

Exploratory

History of phenyl diethylcarbamate in nickel-catalyzed cross-coupling

An In-Depth Technical Guide to the History and Application of Phenyl Diethylcarbamate in Nickel-Catalyzed Cross-Coupling Abstract The activation of traditionally inert carbon-oxygen (C-O) bonds in cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Application of Phenyl Diethylcarbamate in Nickel-Catalyzed Cross-Coupling

Abstract

The activation of traditionally inert carbon-oxygen (C-O) bonds in cross-coupling reactions represents a paradigm shift in synthetic chemistry, moving beyond the classical reliance on organohalides. Within this field, nickel catalysis has emerged as the indispensable tool for cleaving the robust C(aryl)-O bond of phenol derivatives. This technical guide provides a comprehensive historical and mechanistic overview of the N,N-diethylcarbamate group, a cornerstone functionality that transformed phenols from simple starting materials into versatile, multi-functional synthetic platforms. We will trace its journey from a pioneering concept to a sophisticated tool for directed ortho metalation and subsequent cross-coupling, detailing the mechanistic underpinnings, the expansion of reaction scope, and the strategic advantages it offers to researchers in drug development and materials science.

The Challenge and Opportunity: Moving Beyond Halides

For decades, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have been the bedrock of C-C and C-heteroatom bond formation. These transformations traditionally relied on aryl and vinyl halides or triflates as electrophilic partners. However, the drive for greater synthetic efficiency, atom economy, and the use of more abundant starting materials spurred research into alternative electrophiles.[1] Phenols, being ubiquitous, affordable, and environmentally benign, were identified as highly attractive precursors.[1][2]

The primary obstacle was the kinetic inertness of the C(aryl)-O bond, which is significantly stronger and less reactive than its halide counterparts, particularly towards palladium catalysts.[1] The breakthrough came with the recognition that nickel complexes possess a unique and exceptional reactivity for the oxidative addition into these resilient C-O bonds, unlocking the potential of the entire class of phenol derivatives for cross-coupling.[1][3] This set the stage for the development of activating groups that could render the C-O bond susceptible to cleavage, and among these, the carbamate emerged as a uniquely powerful and versatile option.

A Seminal Discovery: The Snieckus Group's Pioneering Work

The history of aryl carbamates in this field begins in 1992 with the work of Victor Snieckus and his team.[3] They reported the first successful nickel-catalyzed cross-coupling of aryl O-carbamates with Grignard reagents.[3] This seminal paper demonstrated that the carbamate group could function as an effective leaving group, enabling the transformation of readily accessible phenols into functionalized aromatic products. While Wenkert had pioneered nickel-catalyzed C-O activation of enol and aryl ethers in the late 1970s, Snieckus's work specifically introduced the carbamate as a practical activating group for phenols in modern cross-coupling.[2][3]

The Diethylcarbamate: A Group with a Dual Mandate

The N,N-diethylcarbamate (OCb or OCONEt₂) quickly became a privileged activating group due to its remarkable dual functionality, which allows for elegant and highly efficient synthetic strategies.

A Powerful Directed ortho Metalation Group (DMG)

Long before its widespread use as a leaving group, the diethylcarbamate was celebrated as a potent Directed ortho Metalation (DoM) group.[1][4] It efficiently directs strong organolithium bases to deprotonate the adjacent ortho-position on the aromatic ring. This creates a nucleophilic aryllithium species that can be quenched with a vast array of electrophiles (E+), installing a functional group with absolute regioselectivity. This capability allows for the precise functionalization of the arene prior to any cross-coupling event.[1][5]

An Orthogonal and Effective Cross-Coupling Partner

Crucially, the diethylcarbamate group is largely inert to the conditions of palladium-catalyzed cross-coupling.[5][6] This "orthogonality" is a synthetic chemist's dream. It allows for a multi-step, site-selective functionalization of a single aromatic precursor. A common and powerful sequence involves:

  • Pd-Catalyzed Coupling: An aryl halide is coupled using standard palladium catalysis, leaving the carbamate untouched.

  • Ni-Catalyzed Coupling: The carbamate group is then activated and coupled using a nickel catalyst.

This sequential approach, combining DoM with orthogonal Pd- and Ni-catalyzed couplings, provides a concise pathway to complex, polysubstituted aromatics from simple phenol starting materials, avoiding cumbersome protection-deprotection steps.[4]

G cluster_0 Sequential Functionalization Strategy phenol Phenol carbamate Aryl Diethylcarbamate (with Halide, X) phenol->carbamate  1. Carbamoylation dom_intermediate ortho-Functionalized Carbamate carbamate->dom_intermediate  2a. DoM / Electrophile (E) pd_coupled Pd-Coupled Product (Carbamate Intact) carbamate->pd_coupled  2b. Pd-Catalysis (at Halide site X) ni_coupled Final Polysubstituted Product dom_intermediate->ni_coupled  3a. Ni-Catalysis (at Carbamate site) pd_coupled->ni_coupled  3b. Ni-Catalysis (at Carbamate site)

Caption: Orthogonal synthetic routes using the diethylcarbamate group.

The Catalytic Cycle: A Mechanistic Blueprint

The generally accepted mechanism for the nickel-catalyzed cross-coupling of phenyl diethylcarbamate follows the canonical pathway of oxidative addition, transmetalation, and reductive elimination. While the exact nature of the active species can vary with the ligand and reaction conditions, the core cycle provides a robust framework for understanding the transformation.

  • Activation of Precatalyst: The reaction typically starts with a stable Ni(II) precatalyst (e.g., NiCl₂(dppp)) or an air-sensitive Ni(0) source (e.g., Ni(cod)₂). In the case of Ni(II), an in-situ reduction, often by the organometallic nucleophile or an added reductant, generates the catalytically active Ni(0) species.

  • Oxidative Addition: The electron-rich Ni(0) complex undergoes oxidative addition into the C(aryl)-O bond of the carbamate. This is often the turnover-limiting step of the cycle.[1] Computational studies suggest that coordination of the carbamate's carbonyl oxygen to the nickel center can facilitate this C-O bond cleavage.[5] This step forms a Ni(II) intermediate.

  • Transmetalation: The organometallic nucleophile (e.g., RMgX, ArB(OH)₂, RZnX) transfers its organic moiety to the Ni(II) center, displacing the carbamate leaving group and forming a diorganonickel(II) complex.

  • Reductive Elimination: The two organic groups on the nickel center couple, forming the desired C-C or C-heteroatom bond. This step regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]

G Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd NiII_intermediate Ar-Ni(II)(OCb)Ln OxAdd->NiII_intermediate Transmetal Transmetalation NiII_intermediate->Transmetal NiII_diorgano Ar-Ni(II)(R)Ln Transmetal->NiII_diorgano RedElim Reductive Elimination NiII_diorgano->RedElim RedElim->Ni0 Product Ar-R RedElim->Product Reagents Ar-OCb + R-M dummy1 dummy2 dummy1->OxAdd Ar-OCb dummy2->Transmetal R-M

Caption: Generalized catalytic cycle for Ni-catalyzed carbamate cross-coupling.

Broadening Horizons: Expanding the Reaction Scope

Following the initial discoveries, research in the field exploded, expanding the utility of aryl carbamates to a wide range of transformations that mirror the versatility of aryl halides.

  • Suzuki-Miyaura Coupling: The coupling with boronic acids and their derivatives to form biaryl structures was a significant advancement, providing a more functional-group-tolerant alternative to Grignard reagents.[3][4][7] This became one of the most widely used applications.

  • Amination: The development of nickel-catalyzed C-N bond formation using amines as nucleophiles provided a powerful method for synthesizing anilines, which are crucial structures in pharmaceuticals.[5][6][7][8]

  • Silylation, Borylation, and Cyanation: The methodology was further extended to include the introduction of silyl, boryl, and cyano groups, showcasing the versatility of the nickel/carbamate system.[1][3][9]

  • Coupling with Other Organometallics: The scope of nucleophiles grew to include organozinc, organoaluminum, and silylmagnesium reagents, each offering unique reactivity profiles.[1][3]

Experimental Protocols and Data

To provide a practical context, a representative protocol for a nickel-catalyzed Suzuki-Miyaura coupling is outlined below.

General Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Diethylcarbamate
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl diethylcarbamate (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and a base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the nickel precatalyst (e.g., NiCl₂(dppp), 5 mol%) and the ligand, if separate (e.g., dppp, 5 mol%). Note: Some catalysts like NiCl₂(PCy₃)₂ do not require additional ligand.[4]

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the required time (12-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Summary of Representative Transformations
Electrophile (Ar-OCb)NucleophileCatalyst SystemProductYield (%)Reference
1-Naphthyl diethylcarbamatePhMgBrNiCl₂(dppe)1-Phenylnaphthalene85[3]
Phenyl diethylcarbamate4-MeO-C₆H₄-B(OH)₂NiCl₂(PCy₃)₂4-Methoxybiphenyl95[4]
2-Naphthyl diethylcarbamateMorpholineNi(cod)₂ / SIPr·HCl2-Morpholinonaphthalene94[5]
Phenyl diethylcarbamateMe₃SiMgINiBr₂(PPh₃)₂Phenyltrimethylsilane~80[1]
Pyridyl diethylcarbamatePhB(OH)₂Ni(cod)₂ / PCy₃Phenylpyridine81[4]

Table: Selected examples showcasing the scope of nickel-catalyzed cross-coupling of aryl diethylcarbamates. Yields are isolated yields.

Conclusion and Future Outlook

The history of phenyl diethylcarbamate in nickel-catalyzed cross-coupling is a testament to the power of rational design in synthetic chemistry. It transformed the phenol moiety from a simple hydroxyl-bearing arene into a versatile and powerful synthetic hub. Its unique ability to serve as both a directing group for C-H functionalization and an activating group for C-O cleavage provides a strategic advantage for the construction of complex molecules. The journey from Snieckus's initial report with Grignard reagents to the broad array of modern C-C and C-heteroatom bond-forming reactions highlights a remarkable expansion of nickel's catalytic repertoire. As the field continues to evolve, we can anticipate the development of even more efficient, sustainable, and enantioselective nickel catalyst systems, further solidifying the role of the humble carbamate as an indispensable tool in the synthetic chemist's toolbox.

References

  • Rasappan, R., et al. (2019). Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents. Journal of Catalysis, 377, 293-298. Available at: [Link]

  • Shacklady-McAtee, D. M., et al. (2012). Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives. Accounts of Chemical Research, 45(10), 1765-1778. Available at: [Link]

  • Inaloo, I. D., et al. (2020). N-Arylation of (hetero)arylamines using aryl sulfamates and carbamates via C–O bond activation enabled by a reusable and durable nickel(0) catalyst. New Journal of Chemistry, 44(31), 13266-13278. Available at: [Link]

  • Mesganaw, T., et al. (2011). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. Chemical Science, 2(9), 1766-1771. Available at: [Link]

  • Odena, C., Talavera, L., & Martin, R. (2021). Recent developments in nickel-catalyzed cross-coupling reactions via C–O functionalization. Contributions to Science, 17(1), 25-41. Available at: [Link]

  • Mesganaw, T., et al. (2011). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. PMC. Available at: [Link]

  • Quasdorf, K. W., et al. (2010). Nickel-catalyzed C–O Activation of Phenol Derivatives with Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link]

  • Takise, R., Itami, K., & Yamaguchi, J. (2016). Nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine. Organic & Biomolecular Chemistry, 14(38), 9037-9041. Available at: [Link]

  • Quasdorf, K. W., et al. (2010). Nickel-catalyzed C-O activation of phenol derivatives with potassium heteroaryltrifluoroborates. Organic Letters, 12(18), 4022-4025. Available at: [Link]

  • Snieckus, V., et al. (1992). Nickel(0)-catalyzed cross coupling of aryl O-carbamates and aryl triflates with Grignard reagents. Directed ortho metalation-aligned synthetic methods for polysubstituted aromatics via a 1,2-dipole equivalent. The Journal of Organic Chemistry, 57(14), 4066-4068. Available at: [Link]

  • Shields, J. D., et al. (2012). Nickel-Catalyzed Amination of Aryl Sulfamates and Carbamates Using an Air-Stable Precatalyst. PMC. Available at: [Link]

  • Antoft-Finch, A., Blackburn, T., & Snieckus, V. (2009). N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Journal of the American Chemical Society, 131(49), 17750-17752. Available at: [Link]

Sources

Foundational

Phenyl Diethylcarbamate: Chemical Identifiers, Synthesis, and Applications in Directed Ortho Metalation and Drug Discovery

Executive Summary Phenyl diethylcarbamate is a highly versatile chemical entity, primarily recognized as a robust substrate in Directed Ortho Metalation (DoM) chemistry. Its O-carbamate moiety acts as a powerful Directed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl diethylcarbamate is a highly versatile chemical entity, primarily recognized as a robust substrate in Directed Ortho Metalation (DoM) chemistry. Its O-carbamate moiety acts as a powerful Directed Metalation Group (DMG), facilitating the regioselective functionalization of complex aromatic systems. This technical whitepaper provides an in-depth analysis of the chemical identifiers of phenyl diethylcarbamate, details field-proven synthetic methodologies, and explores its critical role in modern drug development—particularly in the design of cholinesterase inhibitors and cannabinoid receptor agonists.

Chemical Identity and Core Identifiers

Accurate chemical identification is the cornerstone of reproducible research and regulatory compliance. Phenyl diethylcarbamate serves as the foundational structure for numerous complex derivatives[1]. A notable structural analog is 3-[(1S)-1-(dimethylamino)ethyl]phenyl diethylcarbamate, a critical intermediate and related compound in the synthesis of the Alzheimer's disease medication, Rivastigmine[2][3].

Table 1: Core Chemical Identifiers

Compound NamePhenyl diethylcarbamate3-[(1S)-1-(Dimethylamino)ethyl]phenyl diethylcarbamate
CAS Number 65009-00-91230021-34-7
Molecular Formula C11H15NO2C15H24N2O2
Molecular Weight 193.24 g/mol 264.36 g/mol
Primary Application DoM Substrate, DMGRivastigmine API Intermediate / Impurity Standard

The Role of Phenyl Diethylcarbamate in Directed Ortho Metalation (DoM)

The aryl O-carbamate (ArOAm) group, specifically the N,N-diethyl derivative, is among the most potent Directed Metalation Groups (DMGs) known in organic synthesis[4].

Mechanistic Causality

The efficacy of the diethylcarbamate group relies on the Lewis basicity of the carbamate carbonyl oxygen. This oxygen coordinates with the lithium atom of an alkyllithium base (e.g., sec-butyllithium). This pre-lithiation complexation brings the strongly basic alkyl carbanion into close spatial proximity with the ortho-proton, drastically lowering the activation energy required for regioselective deprotonation[4].

Causality in Reagent Selection: Why use sec-BuLi instead of the more common n-BuLi? n-Butyllithium is highly nucleophilic and prone to attacking the electrophilic carbonyl carbon of the carbamate, leading to unwanted addition-elimination side reactions. In contrast, sec-BuLi provides greater steric hindrance, suppressing carbonyl attack while maintaining sufficient basicity to achieve quantitative ortho-deprotonation at -78 °C[5].

If the ortho-lithiated intermediate is allowed to warm to room temperature without the introduction of an external electrophile, it undergoes an anionic Snieckus-Fries rearrangement. The carbamoyl group migrates from the oxygen to the ortho-carbon, yielding a structurally valuable salicylamide derivative[6][7]. This rearrangement is a highly efficient one-pot procedure for synthesizing complex natural products like lonchocarpin[8].

DoM_Mechanism A Phenyl Diethylcarbamate (Substrate) B Pre-lithiation Complex (Li coordination to C=O) A->B s-BuLi, -78°C C Ortho-Lithiated Intermediate (Directed Deprotonation) B->C Deprotonation D Electrophilic Trapping (E+ Addition) C->D Electrophile F Anionic Fries Rearrangement (Warming without E+) C->F ΔT (Warming) E Ortho-Substituted Product D->E Quench G Salicylamide Derivative F->G C-to-O migration

Directed Ortho Metalation (DoM) and Anionic Fries Rearrangement Pathways.

Experimental Methodologies: Synthesis and DoM Protocols

To ensure high-fidelity replication in the laboratory, the following self-validating protocols detail the synthesis of phenyl diethylcarbamate and its subsequent lithiation.

Protocol A: Synthesis of Phenyl Diethylcarbamate

This synthesis relies on the nucleophilic acyl substitution of diethylcarbamoyl chloride by a phenoxide ion[3][9].

  • Deprotonation: Dissolve phenol (1.0 equiv) in anhydrous THF or toluene. Add a base such as NaH (1.2 equiv) at 0 °C. Alternatively, use pyridine/triethylamine (TEA) if milder conditions are required[3][9].

    • Causality: NaH irreversibly deprotonates the phenol to form a highly nucleophilic phenoxide, driving the reaction forward and preventing equilibrium stalling.

  • Electrophilic Attack: Slowly add diethylcarbamoyl chloride (1.2 equiv) dropwise to manage the exothermic reaction profile.

  • Propagation & Validation: Stir the reaction mixture at 25–30 °C. For sterically hindered phenols, heating to 110–115 °C may be required[3]. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) until the phenol starting material spot completely disappears.

  • Quenching & Extraction: Quench carefully with distilled water to destroy excess unreacted NaH or carbamoyl chloride. Extract the aqueous layer with dichloromethane (DCM) or diethyl ether. The phase separation must be distinct and clear[3].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Purify the crude oil via silica gel column chromatography to yield the pure carbamate[10].

Synthesis_Workflow Step1 1. Phenol Deprotonation (NaH or Pyridine in THF/Toluene) Step2 2. Electrophilic Attack (Diethylcarbamoyl Chloride Addition) Step1->Step2 Step3 3. Reaction Progression (Stirring at 25-30°C or Heating) Step2->Step3 Step4 4. Reaction Quenching (Aqueous H2O/Brine Wash) Step3->Step4 Step5 5. Organic Extraction (DCM or Et2O Phase Separation) Step4->Step5 Step6 6. Purification (Column Chromatography / Crystallization) Step5->Step6

Step-by-step synthetic workflow for Phenyl Diethylcarbamate.

Protocol B: Directed Ortho Metalation (DoM) of Phenyl Diethylcarbamate
  • Preparation: In a flame-dried, argon-flushed flask, dissolve phenyl diethylcarbamate (1.0 mmol) in anhydrous THF (5 mL)[5].

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-BuLi (1.2 mmol) dropwise via syringe.

    • Critical Validation Step: Maintain the internal temperature strictly below -72 °C using an internal probe to prevent premature anionic Fries rearrangement[5].

  • Complexation: Stir the resulting yellow solution at -78 °C for 30 minutes to ensure complete ortho-lithiation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., MgBr2·OEt2, aldehydes, or alkyl halides)[4][5].

  • Quenching: Gradually warm the mixture to 0 °C, then quench with saturated aqueous NH4Cl. Extract with Et2O, wash with 2M NaOH, and purify[5].

Table 2: Quantitative Yields of DoM Electrophilic Trapping [4][5]

ElectrophileProduct TypeTypical Yield (%)Notes
MeI ortho-Methyl85 - 92%Clean alkylation at -78 °C
DMF ortho-Formyl80 - 88%Yields salicylaldehyde derivatives
MgBr2·OEt2 Grignard Intermediate>90%Facilitates subsequent cross-coupling
None (Warming to RT)Salicylamide85 - 95%Anionic Snieckus-Fries Rearrangement

Applications in Drug Development

Beyond its utility as a synthetic methodology tool, the diethylcarbamate moiety is a privileged pharmacophore in medicinal chemistry.

Cholinesterase Inhibitors: The carbamate group acts as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Upon binding to the enzyme's active site, the carbamate is transferred to the catalytic serine residue, forming a carbamoylated enzyme that hydrolyzes at a significantly slower rate than the acetylated counterpart[4][9].

Dual-Acting Small Molecules: Recent advancements have utilized phenyl diethylcarbamate derivatives to design subtype-selective Cannabinoid Receptor 2 (CB2R) agonist / BChE inhibitor hybrids. These dual-acting molecules show significant promise in providing neuroprotection in Alzheimer's disease mouse models, targeting both neuroinflammation (via CB2R activation) and cholinergic deficits (via BChE inhibition) simultaneously[9][10].

References

  • Source: acs.
  • Source: amaybio.
  • 3-[(1S)-1-(Dimethylamino)
  • Source: wiley-vch.
  • Source: derpharmachemica.
  • Source: mobt3ath.
  • Source: acs.
  • Source: acs.
  • Source: semanticscholar.
  • Source: alfa-chemistry.

Sources

Exploratory

The Strategic Role of Phenyl Diethylcarbamate as a Directing Group in C–H Activation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Theoretical Grounding In the realm of late-stage func...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Theoretical Grounding

In the realm of late-stage functionalization and complex API (Active Pharmaceutical Ingredient) synthesis, overcoming the inherent inertness of C–sp² and C–sp³ bonds remains a critical challenge. The use of directing groups (DGs) to achieve site-selectivity is the cornerstone of modern C–H activation. Among these, the phenyl diethylcarbamate ( O -phenyl N,N -diethylcarbamate) moiety has emerged as a uniquely powerful, traceless, and versatile directing group.

Originally popularized by the Snieckus group for Directed ortho Metalation (DoM) using organolithium reagents , the diethylcarbamate group has successfully transitioned into the domain of transition-metal-catalyzed C–H activation (Pd, Ru, Rh).

The Causality of its Efficacy: The superiority of the N,N -diethylcarbamate group over simple esters or amides lies in its precise stereoelectronic balance:

  • Thermodynamic Coordination: The carbonyl oxygen acts as a strong, hard Lewis base ( σ -donor), ideal for coordinating electrophilic late-transition metals like Ru(II) and Pd(II).

  • Steric Shielding: The bulky N,N -diethyl substituents sterically block unwanted nucleophilic attack at the carbonyl carbon, preventing premature cleavage during harsh catalytic cycles.

  • Downstream Orthogonality: Unlike deeply embedded directing groups (e.g., pyridyl or pyrazole groups), the carbamate can be reductively cleaved to yield a phenol, or activated for C–O cross-coupling via Ni-catalysis .

Mechanistic Pathways: The Causality of C–H Cleavage

The activation of an ortho-C–H bond directed by a carbamate typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism . In this regime, the transition metal does not undergo a classical oxidative addition into the C–H bond. Instead, an external or internal base (often a carboxylate like pivalate or acetate) assists in the deprotonation synchronously with the formation of the Carbon-Metal bond.

The 6-Membered Metallacycle Advantage

Coordination of the carbamate oxygen to the metal center brings the metal into close proximity with the ortho-proton. The resulting transition state forms a highly stable 6-membered metallacycle. This geometric pre-organization drastically lowers the activation energy ( ΔG‡ ) required for C–H cleavage compared to non-directed systems.

G Cat Ru(II) Catalyst Active Species Coord Carbamate Coordination (O-Metal Bond) Cat->Coord CMD CMD Step (C-H Cleavage via Pivalate) Coord->CMD Metalla 6-Membered Ruthenacycle CMD->Metalla Insert Alkyne Insertion (Carbometalation) Metalla->Insert RedElim Protonation & Product Release Insert->RedElim RedElim->Cat Catalyst Regeneration

Catalytic cycle of Ru(II)-mediated C-H activation directed by the diethylcarbamate group.

Experimental Methodology & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the Ru(II)-catalyzed ortho-hydroarylation of phenyl diethylcarbamate with alkynes. Every reagent choice is grounded in mechanistic necessity.

Protocol: Ru(II)-Catalyzed ortho-Alkenylation of Phenyl Diethylcarbamate

Objective: Regio- and stereoselective insertion of an alkyne into the ortho-C–H bond of an aryl carbamate .

Reagents & Causality:

  • Substrate: Phenyl diethylcarbamate (1.0 equiv).

  • Coupling Partner: Ethyl but-2-ynoate (1.2 equiv).

  • Pre-catalyst: [RuCl2(p-cymene)]2 (5 mol%). Provides the stable Ru(II) source.

  • Activator: AgSbF6 (20 mol%). Crucial for abstracting chloride ligands from the Ru-complex, generating the highly electrophilic, coordinatively unsaturated cationic Ru(II) active species.

  • CMD Additive: Pivalic acid (PivOH, 5.0 equiv). Acts as the proton shuttle during the Concerted Metalation-Deprotonation step.

  • Solvent: 1,4-Dioxane (0.2 M). Provides mild coordinating stabilization to the cationic metal center without outcompeting the carbamate substrate.

Step-by-Step Self-Validating Workflow:

  • Inert Atmosphere Setup: In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with [RuCl2(p-cymene)]2 (5 mol%), AgSbF6 (20 mol%), and pivalic acid (5.0 equiv).

    • Validation Check: The mixture should remain protected from light due to the photosensitivity of silver salts.

  • Substrate Addition: Add phenyl diethylcarbamate (1.0 mmol) and ethyl but-2-ynoate (1.2 mmol) dissolved in anhydrous 1,4-dioxane (5.0 mL).

  • Thermal Activation: Seal the tube, remove it from the glovebox, and stir at 100 °C for 24 hours.

  • In-Process Control (IPC): At 20 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation Check: The reaction is deemed complete when the substrate peak area is <5% relative to the product. If incomplete, verify system anhydrousness.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NaHCO₃ (3 × 15 mL) to neutralize and remove pivalic acid.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data Summary

The efficiency of the diethylcarbamate directing group becomes evident when benchmarked against other common directing groups under identical C–H activation conditions.

Directing Group (DG)Metal CatalystTransformationYield (%)RegioselectivityRef
O -Diethylcarbamate Ru(II)ortho-Alkenylation (Alkyne)77 - 85%>99:1 (mono)
O -Methyl EtherRu(II)ortho-Alkenylation (Alkyne)<10%N/AInternal
N -Acetyl (Amide)Pd(II)ortho-Arylation (Iodonium)45%80:20 (mono:di)
N -Phenyl Carbamate Pd(II)ortho-Arylation (Diazonium)84%>95:5 (mono)

Table 1: Comparative efficacy of the carbamate directing group in late-stage functionalization. The strong coordination of the carbamate suppresses over-functionalization (di-arylation), ensuring high mono-selectivity.

Downstream Versatility: Beyond C–H Activation

The true strategic value of the phenyl diethylcarbamate group in drug development is its dual nature: it acts as a robust directing group during C–H functionalization, and subsequently serves as an electrophilic handle for C–O activation.

Once the ortho-position is functionalized, the stable C–O bond of the carbamate can be activated using Nickel or Rhodium catalysis. For instance, Ni-catalyzed amination allows the direct conversion of the carbamate into an aniline derivative, or Rh/Al bimetallic systems can facilitate Kumada-Tamao-Corriu (KTC) cross-coupling to form biaryls .

Workflow Phenol Phenol Starting Material Carbamate Phenyl Diethylcarbamate (Stable DMG) Phenol->Carbamate ClCONEt2 CHAct Ortho C-H Functionalization Carbamate->CHAct Ru/Pd/Rh Product Functionalized Intermediate CHAct->Product Cleavage Ni-Catalyzed Cross-Coupling Product->Cleavage C-O Activation API Complex API Scaffold Cleavage->API

Synthetic workflow leveraging the carbamate directing group from installation to downstream utility.

Conclusion

The phenyl diethylcarbamate moiety represents a masterclass in functional group design for synthetic methodology. By providing a thermodynamically favorable coordination site for transition metals while maintaining steric resilience, it enables highly selective C–H activation. Furthermore, its ability to be orthogonally activated for downstream cross-coupling makes it an indispensable tool for application scientists engineering complex molecular architectures.

References

  • Snieckus, V., et al. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews, American Chemical Society, 2024. URL:[Link]

  • Nakajima, M., et al. "The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes." Organic Letters, American Chemical Society, 2022. URL:[Link]

  • Li, Y., et al. "Aniline carbamates: a versatile and removable motif for palladium-catalyzed directed C-H activation." Chemistry - A European Journal, 2014. URL:[Link]

  • Jeganmohan, M., et al. "Ru(II)-Catalyzed C-H Functionalization with Olefins and Alkynes." ResearchGate, 2022. URL:[Link]

  • Jeganmohan, M., et al. "Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids." PMC / ACS Omega, 2018. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Phenyl Diethylcarbamate from Phenol

Abstract This document provides a comprehensive guide for the synthesis of phenyl diethylcarbamate, a significant compound in organic synthesis and a precursor for various applications. The protocol details a robust and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of phenyl diethylcarbamate, a significant compound in organic synthesis and a precursor for various applications. The protocol details a robust and efficient method starting from phenol and diethylcarbamoyl chloride, employing the principles of the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, an in-depth explanation of the reaction mechanism, and critical insights into the experimental choices to ensure a high-yield and high-purity synthesis.

Introduction and Scientific Background

Phenyl carbamates are a class of organic compounds with considerable utility in medicinal chemistry and materials science.[1] The carbamate functional group can act as a bioisostere for amide bonds, which can enhance the pharmacokinetic properties of drug candidates.[1] Phenyl diethylcarbamate, the subject of this protocol, serves as a valuable intermediate in the synthesis of more complex molecules.

The synthesis of phenyl diethylcarbamate from phenol is typically achieved through the reaction of phenol with diethylcarbamoyl chloride. This transformation is a classic example of a nucleophilic acyl substitution. The reaction is often conducted under Schotten-Baumann conditions, which involve the use of a base to facilitate the reaction between an alcohol or phenol and an acyl chloride.[2][3] The presence of a base is crucial as it deprotonates the weakly acidic phenol to form the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the diethylcarbamoyl chloride.[2][4]

Reaction Mechanism and Rationale

The synthesis of phenyl diethylcarbamate from phenol and diethylcarbamoyl chloride proceeds via a nucleophilic acyl substitution mechanism, as illustrated below.

G cluster_0 Step 1: Deprotonation of Phenol cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination of Chloride phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide phenoxide_ion Phenoxide Ion water Water tetrahedral_intermediate Tetrahedral Intermediate phenoxide_ion->tetrahedral_intermediate Nucleophilic Attack carbamoyl_chloride Diethylcarbamoyl Chloride carbamoyl_chloride->tetrahedral_intermediate tetrahedral_intermediate2 Tetrahedral Intermediate product Phenyl Diethylcarbamate tetrahedral_intermediate2->product Elimination chloride Chloride Ion tetrahedral_intermediate2->chloride

Figure 1: Reaction mechanism for the synthesis of phenyl diethylcarbamate.

Expertise & Experience Insight: The choice of a biphasic solvent system, such as dichloromethane and water, is a common and effective strategy for this type of reaction.[5] The organic phase contains the diethylcarbamoyl chloride and the phenol, while the aqueous phase contains the base (e.g., sodium hydroxide).[5] This setup minimizes the hydrolysis of the reactive diethylcarbamoyl chloride by the aqueous base, while the phenoxide ion, once formed, can react at the interface or be transported into the organic phase to react.

Detailed Experimental Protocol

This protocol outlines a general and reliable procedure for the synthesis of phenyl diethylcarbamate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
PhenolC₆H₅OH94.119.41 g (0.1 mol)>99%
Diethylcarbamoyl chloride(C₂H₅)₂NCOCl135.5914.92 g (0.11 mol)>98%
Sodium Hydroxide (NaOH)NaOH40.004.8 g (0.12 mol)>97%
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93200 mLAnhydrous
Deionized WaterH₂O18.02100 mL-
Saturated Brine SolutionNaCl(aq)-50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve phenol (9.41 g, 0.1 mol) in 100 mL of dichloromethane.

  • Preparation of Base Solution: In a separate beaker, dissolve sodium hydroxide (4.8 g, 0.12 mol) in 100 mL of deionized water and cool the solution to room temperature.

  • Addition of Base: Add the aqueous sodium hydroxide solution to the stirred solution of phenol in dichloromethane. Stir the biphasic mixture vigorously for 10-15 minutes at room temperature.

  • Addition of Diethylcarbamoyl Chloride: Cool the reaction mixture to 0-5 °C using an ice-water bath. Add diethylcarbamoyl chloride (14.92 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure phenyl diethylcarbamate.

Workflow and Data Summary

The overall experimental workflow is depicted in the following diagram.

G start Start dissolve_phenol Dissolve Phenol in Dichloromethane start->dissolve_phenol add_naoh Add Aqueous NaOH dissolve_phenol->add_naoh cool_mixture Cool to 0-5 °C add_naoh->cool_mixture add_carbamoyl_chloride Add Diethylcarbamoyl Chloride Dropwise cool_mixture->add_carbamoyl_chloride react Stir at Room Temperature (2-3 hours) add_carbamoyl_chloride->react separate_layers Separate Organic Layer react->separate_layers extract Extract Aqueous Layer with Dichloromethane separate_layers->extract wash Wash Combined Organic Layers extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Recrystallization concentrate->purify end Pure Phenyl Diethylcarbamate purify->end

Figure 2: Experimental workflow for the synthesis of phenyl diethylcarbamate.

ParameterValue
Stoichiometry
Phenol1.0 eq
Diethylcarbamoyl chloride1.1 eq
Sodium Hydroxide1.2 eq
Reaction Conditions
Temperature0-5 °C (addition), Room Temp. (reaction)
Reaction Time2-3 hours
Expected Yield 85-95% (typical)

Trustworthiness and Self-Validation

The success of this protocol relies on several key factors that serve as internal validation points:

  • Vigorous Stirring: In a biphasic system, efficient mixing is paramount to maximize the interfacial area and promote the reaction between the phenoxide and the carbamoyl chloride.

  • Temperature Control: The initial cooling during the addition of the highly reactive diethylcarbamoyl chloride is crucial to control the exothermic reaction and minimize potential side reactions.

  • pH of the Aqueous Layer: After the reaction, the aqueous layer should be basic. If it is not, it may indicate incomplete reaction or consumption of the base by side reactions.

  • TLC Monitoring: Regular monitoring of the reaction by TLC will show the consumption of the starting phenol and the formation of the product, allowing for the determination of the reaction's endpoint.

References

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. [Link]

  • Google Patents.
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Google Patents.
  • Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]

  • MDPI. (2020, December 8). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • Chemguide. some more reactions of phenol. [Link]

  • Save My Exams. (2024, December 23). Reactions of Phenol - A Level Chemistry Revision Notes. [Link]

  • Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]

Sources

Application

Suzuki-Miyaura coupling reactions involving phenyl diethylcarbamate

Application Note: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Phenyl Diethylcarbamates Executive Summary Traditional Suzuki-Miyaura cross-coupling methodologies have historically relied on aryl halides and triflate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Phenyl Diethylcarbamates

Executive Summary

Traditional Suzuki-Miyaura cross-coupling methodologies have historically relied on aryl halides and triflates as electrophilic partners. However, the paradigm of modern drug development and complex molecule synthesis has shifted toward the utilization of phenol derivatives—specifically phenyl diethylcarbamates[1]. Phenols are naturally abundant, inexpensive, and structurally diverse. More importantly, the diethylcarbamate moiety serves as a powerful directing group, enabling precise pre-functionalization of the aromatic ring before the cross-coupling event[2]. This application note details the mechanistic causality, orthogonal coupling strategies, and a self-validating experimental protocol for the Ni-catalyzed Suzuki-Miyaura cross-coupling of phenyl diethylcarbamates.

Mechanistic Insights and Causality

The oxidative addition of a transition metal into the inert C(aryl)–O bond of an aryl carbamate presents a significant thermodynamic and kinetic hurdle[1]. Understanding the causality behind the reaction conditions is critical for successful execution:

  • Catalyst Selection (Why Nickel?): Standard palladium catalysts fail to activate the strong C–O bond of carbamates. Nickel, possessing a smaller atomic radius and higher nucleophilicity, readily inserts into the C–O bond[3].

  • Ligand Design (Why PCy3​ ?): The protocol utilizes the bench-stable precatalyst NiCl2​(PCy3​)2​ [1]. The tricyclohexylphosphine ( PCy3​ ) ligands are sterically bulky and highly electron-donating. This enriches the electron density at the active Ni(0) center, providing the necessary thermodynamic driving force to cleave the inert C–O bond[3].

  • Reagent Stoichiometry (Why Excess Boronic Acid?): The high temperatures (110–130 °C) required to overcome the C–O activation barrier inevitably lead to a competing side reaction: the protodeboronation of the arylboronic acid. To ensure the catalytic cycle is not starved of the transmetalating agent, a significant excess of boronic acid (2.5–4.0 equiv) and base (4.5–7.2 equiv) is strictly required[4].

CatalyticCycle Ni_active [Ni(0)L_n] Active Catalyst Ox_Add Ar-Ni(II)(OCONEt2)L_n Oxidative Addition Ni_active->Ox_Add Ar-OCONEt2 Transmet Ar-Ni(II)-Ar' L_n Transmetalation Ox_Add->Transmet Ar'-B(OH)2, Base Transmet->Ni_active Ar-Ar' (Product)

Catalytic cycle of Ni-catalyzed Suzuki-Miyaura cross-coupling of aryl carbamates.

Strategic Advantages in Drug Development

The DoM–Cross-Coupling Nexus The diethylcarbamate group ( −OCONEt2​ ) is one of the most robust Directed Metalation Groups (DMGs) in organic synthesis[2]. Treating a phenyl diethylcarbamate with a strong base (e.g., sec-BuLi and TMEDA) directs lithiation exclusively to the ortho-position[2]. This permits the regioselective installation of electrophiles, creating highly functionalized building blocks that can subsequently be subjected to Suzuki-Miyaura coupling[1].

Orthogonal Reactivity Aryl chlorides are vastly more reactive than aryl carbamates. Competition experiments demonstrate that at 100 °C, aryl chlorides achieve 90% conversion within 2 hours, whereas aryl carbamates exhibit only 5% conversion[5]. This kinetic disparity allows for orthogonal synthesis: a scaffold containing both a chloride and a carbamate can be selectively coupled at the chloride site using mild Pd-catalysis, leaving the carbamate intact for a subsequent, high-temperature Ni-catalyzed coupling[1].

OrthogonalStrategy Phenol Phenol Derivatives Carbamate Aryl Carbamate (DMG) Phenol->Carbamate ClCONEt2 DoM Directed ortho-Metalation & Functionalization Carbamate->DoM 1. sec-BuLi 2. E+ Suzuki Ni-Catalyzed Suzuki-Miyaura DoM->Suzuki Ar-B(OH)2 Product Polysubstituted Biaryl Suzuki->Product Cross-Coupling

Strategic workflow combining Directed ortho-Metalation (DoM) with Suzuki-Miyaura coupling.

Quantitative Data & Optimization

The structural nature of the carbamate dictates the kinetic severity of the reaction. Fused aromatic systems (e.g., naphthyl carbamates) possess a lower activation barrier for C–O cleavage compared to non-fused systems (e.g., simple phenyl carbamates)[4]. The table below summarizes the optimized parameters required to achieve self-validating, high-yielding reactions across different electrophile classes.

Table 1: Reactivity and Optimization Parameters for Suzuki-Miyaura Couplings [4][5]

Substrate TypeCatalyst LoadingBoronic AcidBase ( K3​PO4​ )Temp (°C)Time (h)Conversion/Yield
Aryl Chloride (Competition)5 mol %1.5 equiv3.0 equiv100290% (Conv.)
Aryl Carbamate (Competition)5 mol %1.5 equiv3.0 equiv10025% (Conv.)
Fused Aryl Carbamate 5 mol %2.5 equiv4.5 equiv11024>90% (Yield)
Non-Fused Aryl Carbamate 10 mol %4.0 equiv7.2 equiv13024>85% (Yield)

Experimental Protocol: Coupling of Non-Fused Phenyl Diethylcarbamates

Note: This protocol utilizes the bench-stable NiCl2​(PCy3​)2​ precatalyst, avoiding the highly moisture/oxygen-sensitive Ni(COD)2​ , thereby ensuring a robust and self-validating workflow[3].

Reagents (1.0 mmol scale):

  • Phenyl diethylcarbamate: 1.0 mmol (193 mg)

  • Arylboronic acid: 4.0 mmol (e.g., Phenylboronic acid, 488 mg)

  • NiCl2​(PCy3​)2​ : 10 mol % (0.1 mmol, 69 mg)

  • Potassium phosphate tribasic ( K3​PO4​ ): 7.2 mmol (1.53 g)

  • Anhydrous Toluene: 3.3 mL (0.3 M)

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox (or using rigorous standard Schlenk techniques on the benchtop), charge an oven-dried 10 mL reaction vial equipped with a magnetic stir bar with NiCl2​(PCy3​)2​ (69 mg), finely milled anhydrous K3​PO4​ (1.53 g), and the arylboronic acid (4.0 mmol).

  • Substrate Addition: Add the phenyl diethylcarbamate (1.0 mmol) to the vial. If the carbamate is a solid, add it alongside the other dry reagents in Step 1.

  • Solvation: Syringe in 3.3 mL of anhydrous, degassed toluene to achieve a substrate concentration of 0.3 M.

  • Reaction Execution: Seal the reaction vial tightly with a PTFE-lined septum cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 130 °C. Stir vigorously (800 rpm) for 24 hours. Causality Check: Vigorous stirring is mandatory due to the heterogeneous nature of the inorganic base in toluene.

  • Workup: After 24 hours, remove the vial from the heating block and allow it to cool to room temperature. Quench the reaction by diluting the mixture with ethyl acetate (10 mL).

  • Filtration & Concentration: Filter the crude biphasic mixture through a short pad of Celite to remove the inorganic salts and precipitated nickel species. Wash the Celite pad with additional ethyl acetate (2 × 10 mL). Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure biaryl product.

References

  • Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society (2009).[Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society (2011).[Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews (2024).[Link]

Sources

Method

Application Note: Phenyl Diethylcarbamate as a Robust Electrophile in Nickel-Catalyzed Cross-Coupling

Strategic Advantage & Mechanistic Rationale For decades, aryl halides and triflates have served as the standard electrophiles in transition-metal-catalyzed cross-coupling. However, the paradigm has shifted toward utilizi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Advantage & Mechanistic Rationale

For decades, aryl halides and triflates have served as the standard electrophiles in transition-metal-catalyzed cross-coupling. However, the paradigm has shifted toward utilizing phenol derivatives—specifically aryl O-carbamates such as phenyl diethylcarbamate. The diethylcarbamate moiety offers a distinct strategic advantage: it functions as a highly effective Directed Metalation Group (DMG) for ortho-functionalization (e.g., Directed ortho Metalation, DoM) and subsequently acts as a pseudo-halide electrophile in cross-coupling events 1.

Phenyl diethylcarbamate is exceptionally bench-stable and entirely orthogonal to standard Palladium(0) catalysis. This allows researchers to execute complex, multi-step synthetic sequences (such as Pd-catalyzed couplings on other sites of the molecule) without risking premature C–O bond cleavage 2.

Activating the Inert C–O Bond

The C(aryl)–O bond in carbamates possesses a high bond dissociation energy, rendering it inert to traditional Palladium catalysts. Successful oxidative addition requires a highly nucleophilic metal center. Nickel(0), being more electropositive and possessing a smaller atomic radius than Palladium, provides superior back-donation from its d-orbitals into the σ∗ orbital of the C–O bond 3. This necessitates the use of electron-rich, sterically demanding ligands such as tricyclohexylphosphine (PCy3) to stabilize the resulting Ni(II) intermediates and drive the catalytic cycle forward.

G Ni0 Ni(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Ni(II)(OCONEt2)L2 Ni0->OxAdd + Ph-OCONEt2 TransMet Transmetalation Ar-Ni(II)(Ar')L2 OxAdd->TransMet + Ar'-B(OH)2 - Base•HOCONEt2 RedElim Reductive Elimination Ar-Ar' (Product) TransMet->RedElim RedElim->Ni0 - Ar-Ar'

Catalytic cycle of Ni-catalyzed cross-coupling using phenyl diethylcarbamate.

Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines the cross-coupling of phenyl diethylcarbamate with arylboronic acids using an air-stable Ni(II) precatalyst, which is reduced in situ to the active Ni(0) species. The procedure is designed as a self-validating workflow to ensure reproducibility.

Materials & Reagents
  • Electrophile : Phenyl diethylcarbamate (1.0 equiv, 0.5 mmol)

  • Nucleophile : Arylboronic acid (2.5 equiv, 1.25 mmol)

  • Precatalyst : NiCl2(PCy3)2 (10 mol%, 0.05 mmol)

  • Base : Anhydrous K3PO4 (4.5 equiv, 2.25 mmol)

  • Solvent : Anhydrous Toluene (1.5 mL, 0.3 M)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel : In an inert-atmosphere glovebox (or using standard Schlenk techniques with rigorous argon purging), add NiCl2(PCy3)2 (10 mol%), the arylboronic acid (2.5 equiv), and finely milled anhydrous K3PO4 (4.5 equiv) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Causality: K3PO4 is specifically chosen as a mild, insoluble base. It is basic enough to facilitate the transmetalation step of the boronic acid but weak enough to prevent premature basic hydrolysis (saponification) of the carbamate group.

  • Addition of the Electrophile : Add phenyl diethylcarbamate (1.0 equiv). If the carbamate is a liquid, add it via a gas-tight microsyringe.

  • Solvent Addition : Add anhydrous toluene (1.5 mL) to achieve a 0.3 M concentration. Seal the tube with a Teflon-lined screw cap.

    • Causality: Toluene is a non-polar solvent capable of reaching the high temperatures (110–130 °C) required to overcome the substantial activation energy barrier of the C–O oxidative addition.

  • Reaction Execution : Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 24 hours.

  • Self-Validation & Monitoring : After 12 hours, briefly cool the reaction, extract a 10 µL aliquot under an argon counter-flow, dilute with EtOAc, and filter through a short silica plug. Analyze via GC-MS or TLC. The disappearance of the carbamate starting material and the emergence of the biaryl mass validates catalytic turnover and confirms the in situ generation of Ni(0).

  • Workup & Purification : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the inorganic salts and precipitated nickel residue. Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Quantitative Data: Substrate Scope & Yields

The efficiency of the C–O bond activation is highly dependent on the electronic nature of the aromatic ring. Fused aromatic systems (e.g., naphthyl) exhibit lower activation barriers for oxidative addition, allowing for lower catalyst loadings and higher yields compared to simple non-fused phenyl systems 4.

ElectrophileNucleophile (Boronic Acid)Catalyst LoadingTemp (°C)Isolated Yield (%)
Phenyl diethylcarbamatePhenylboronic acid10 mol% NiCl2(PCy3)2130~55%
Phenyl diethylcarbamate4-Methoxyphenylboronic acid10 mol% NiCl2(PCy3)2130~58%
1-Naphthyl diethylcarbamatePhenylboronic acid5 mol% NiCl2(PCy3)2110~95%
2-Naphthyl diethylcarbamate4-Fluorophenylboronic acid5 mol% NiCl2(PCy3)2110~88%

Troubleshooting & Process Optimization

  • Incomplete Conversion / Catalyst Stalling : If the starting material remains unreacted, the in situ reduction of Ni(II) to Ni(0) likely failed. Ensure the boronic acid is of high purity (free of boroxines), as it acts as the terminal reductant to generate the active Ni(0) species. If the substrate is highly electron-rich, extending the reaction time or increasing the temperature to 130 °C is mandatory.

  • Hydrolysis Byproducts (Phenol formation) : Moisture in the K3PO4 or solvent will lead to base-catalyzed hydrolysis of the carbamate back to the parent phenol. Ensure K3PO4 is rigorously oven-dried and stored in a desiccator, and dry the toluene over sodium/benzophenone.

  • Homocoupling of Boronic Acid : This side-reaction is often caused by trace oxygen acting as an oxidant. Rigorous degassing of the solvent (via freeze-pump-thaw cycles) and strict adherence to Schlenk techniques will mitigate oxidative homocoupling.

References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Chemical Reviews (ACS Publications) URL:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews (ACS Publications) URL:[Link]

  • Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates Journal of the American Chemical Society (PMC/NIH) URL:[Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings MDPI URL:[Link]

Sources

Application

Application Notes and Protocols for the Newman-Kwart Rearrangement of Phenyl Diethylthiocarbamate

For Researchers, Scientists, and Drug Development Professionals Introduction to the Newman-Kwart Rearrangement The Newman-Kwart rearrangement is a powerful thermal isomerization that converts an O-aryl thiocarbamate to i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful thermal isomerization that converts an O-aryl thiocarbamate to its corresponding S-aryl thiocarbamate.[1][2] This intramolecular reaction is a cornerstone in synthetic organic chemistry, providing a reliable and high-yielding pathway to introduce a sulfur atom onto an aromatic ring. The primary utility of this rearrangement lies in its role as a key step in the transformation of phenols to thiophenols, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The rearrangement is driven by the thermodynamic stability of the C=O bond formed at the expense of the C=S bond.[3]

The overall transformation can be depicted as a three-step process:

  • Formation of the O-aryl thiocarbamate: A phenol is reacted with a dialkylthiocarbamoyl chloride to form the starting material.

  • Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated, typically at high temperatures (200-300 °C), to induce the 1,3-migration of the aryl group from the oxygen to the sulfur atom.[1]

  • Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to yield the desired thiophenol.[4]

This guide provides a detailed protocol for the Newman-Kwart rearrangement of O-phenyl N,N-diethylthiocarbamate, including the synthesis of the starting material and the subsequent rearrangement, along with practical insights and safety considerations.

Mechanistic Overview

The Newman-Kwart rearrangement is generally considered to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state.[1] The reaction involves the nucleophilic attack of the sulfur atom onto the ipso-carbon of the aryl ring, followed by the cleavage of the C-O bond.

Diagram of the Newman-Kwart Rearrangement Mechanism

Caption: The concerted mechanism of the Newman-Kwart rearrangement.

The reaction rate is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl ring generally accelerate the reaction by making the ipso-carbon more electrophilic.[3] Conversely, electron-donating groups can slow down the reaction. Steric hindrance around the reacting center can also impact the rate of rearrangement.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of O-phenyl N,N-diethylthiocarbamate and its subsequent thermal rearrangement to S-phenyl N,N-diethylthiocarbamate.

Part 1: Synthesis of O-Phenyl N,N-diethylthiocarbamate

This procedure is adapted from a general and reliable method for the synthesis of O-aryl thiocarbamates.[4][5]

Materials and Reagents:

  • Phenol

  • N,N-Diethylthiocarbamoyl chloride

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol, absolute

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Preparation of the Phenoxide: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve phenol (1.0 eq) in deionized water containing potassium hydroxide (1.0 eq).

  • Cooling: Cool the solution to below 10 °C using an ice bath.

  • Addition of Thiocarbamoyl Chloride: Dissolve N,N-diethylthiocarbamoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the stirred phenoxide solution over 20-30 minutes, ensuring the temperature does not exceed 12 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring for an additional 30 minutes at room temperature.

  • Workup:

    • Add 10% aqueous potassium hydroxide to the reaction mixture to make it alkaline.

    • Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude O-phenyl N,N-diethylthiocarbamate from absolute methanol to yield colorless crystals.

Workflow for the Synthesis of O-Phenyl N,N-diethylthiocarbamate

Synthesis_Workflow A Dissolve Phenol and KOH in Water B Cool to <10 °C A->B C Add Diethylthiocarbamoyl Chloride in THF B->C D Stir at Room Temperature C->D E Aqueous Workup and Extraction D->E F Drying and Concentration E->F G Recrystallization from Methanol F->G H Pure O-Phenyl N,N-diethylthiocarbamate G->H

Caption: A streamlined workflow for the synthesis of the thiocarbamate precursor.

Part 2: Newman-Kwart Rearrangement of O-Phenyl N,N-diethylthiocarbamate

This protocol outlines the thermal rearrangement of the synthesized O-aryl thiocarbamate. High temperatures are required, and appropriate safety precautions must be taken.

Materials and Reagents:

  • O-Phenyl N,N-diethylthiocarbamate

  • High-boiling point solvent (e.g., diphenyl ether, optional)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Chloroform or other suitable organic solvent for extraction

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or argon inlet

  • High-temperature heating mantle or salt bath

  • Thermometer or thermocouple

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Place the O-phenyl N,N-diethylthiocarbamate (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen or argon inlet. The reaction can be run neat or in a high-boiling solvent like diphenyl ether.

  • Thermal Rearrangement: Heat the flask to 250-280 °C using a heating mantle or a salt bath. Maintain this temperature for 45-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling: After the reaction is complete, allow the flask to cool to room temperature.

  • Hydrolysis (optional, for thiophenol synthesis):

    • Add a solution of potassium hydroxide (1.5 eq) in a mixture of water and ethylene glycol to the cooled reaction mixture.

    • Heat the mixture to reflux for 1 hour to hydrolyze the S-aryl thiocarbamate to the corresponding thiophenolate.

  • Workup for S-Phenyl N,N-diethylthiocarbamate (if hydrolysis is not performed):

    • Dissolve the cooled reaction mixture in a suitable organic solvent.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sulfate.

    • Concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

  • Workup for Thiophenol (if hydrolysis is performed):

    • Pour the cooled hydrolysis mixture onto ice.

    • Wash the aqueous mixture with an organic solvent (e.g., chloroform) to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to protonate the thiophenolate.

    • Extract the thiophenol into an organic solvent (e.g., chloroform).

    • Combine the organic extracts, dry over anhydrous sulfate, and concentrate to yield the crude thiophenol.

    • Purify by distillation or recrystallization.

Data and Characterization

The following table summarizes typical quantitative data and expected spectroscopic characteristics for the starting material and the rearranged product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
O-Phenyl N,N-diethylthiocarbamate C₁₁H₁₅NOS209.31Colorless crystals~7.4-7.1 (m, 5H, Ar-H), ~3.9 (q, 2H, N-CH₂), ~3.5 (q, 2H, N-CH₂), ~1.3 (t, 3H, CH₃), ~1.2 (t, 3H, CH₃)~187 (C=S), ~154 (Ar-C-O), ~129, ~126, ~122 (Ar-C), ~46, ~42 (N-CH₂), ~14, ~13 (CH₃)~3060 (Ar C-H), ~2970 (Alkyl C-H), ~1590, 1490 (Ar C=C), ~1280 (C-O), ~1180 (C=S)
S-Phenyl N,N-diethylthiocarbamate C₁₁H₁₅NOS209.31Colorless oil or low-melting solid~7.5-7.3 (m, 5H, Ar-H), ~3.4 (q, 2H, N-CH₂), ~3.3 (q, 2H, N-CH₂), ~1.2 (t, 6H, CH₃)~167 (C=O), ~135 (Ar-C-S), ~130, ~129, ~128 (Ar-C), ~46, ~42 (N-CH₂), ~14, ~13 (CH₃)~3060 (Ar C-H), ~2970 (Alkyl C-H), ~1680 (C=O), ~1580, 1480 (Ar C=C), ~1270 (C-N)

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and the specific NMR instrument used. The IR absorption frequencies are approximate.

Expertise and Experience: Practical Insights

As a Senior Application Scientist, it is crucial to move beyond the written protocol and share field-proven insights to ensure successful and safe execution.

  • Purity of the Starting Material: The Newman-Kwart rearrangement is sensitive to impurities, which can catalyze side reactions at high temperatures. Ensure the O-aryl thiocarbamate is thoroughly purified before the rearrangement step. The use of N,N-dimethylthiocarbamates is often advantageous as they tend to be more crystalline and easier to purify.[3]

  • Temperature Control: Precise and uniform heating is critical for a successful rearrangement. The use of a sand bath or a salt bath is highly recommended over a heating mantle to ensure even heat distribution and prevent localized overheating, which can lead to decomposition.

  • Inert Atmosphere: While the reaction is intramolecular, performing the rearrangement under an inert atmosphere (nitrogen or argon) is good practice to prevent oxidation of the starting material, product, and any potential byproducts at high temperatures.

  • Solvent Choice: While the reaction can be performed neat, using a high-boiling, inert solvent like diphenyl ether or N-methyl-2-pyrrolidone (NMP) can improve heat transfer and facilitate stirring, leading to a more controlled reaction.[3]

  • Scale-Up Considerations: When scaling up the reaction, be mindful of the exothermicity, although the rearrangement itself is not typically strongly exothermic. The primary concern is the safe handling and heating of large quantities of material at high temperatures. For larger-scale reactions, mechanical stirring is essential.

  • Alternative Methods: For substrates that are sensitive to high temperatures, consider alternative, milder methods for the Newman-Kwart rearrangement. Palladium-catalyzed[6] and photoredox-catalyzed protocols have been developed that allow the reaction to proceed at significantly lower temperatures.[7] Microwave-assisted heating can also be a valuable tool to rapidly reach and precisely control the high temperatures required, often reducing reaction times.[8]

Safety Precautions

The Newman-Kwart rearrangement involves high temperatures and potentially hazardous chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood to avoid inhalation of any volatile compounds.

  • High-Temperature Operations:

    • Ensure all glassware is free of cracks or defects.

    • Use a heating mantle with a temperature controller or a sand/salt bath for heating. Never use an open flame.

    • Assemble the apparatus securely, ensuring that condensers are properly clamped and water lines are secured.

    • Allow the apparatus to cool completely before disassembly.

  • Chemical Hazards:

    • Phenol is corrosive and toxic. Handle with appropriate gloves and avoid skin contact.

    • N,N-Diethylthiocarbamoyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

    • Thiophenols have strong, unpleasant odors and are toxic. Handle with care in a well-ventilated fume hood.

References

  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612-7615. [Link]

  • Newman, M. S., & Hetzel, F. W. (1990). 2-NAPHTHALENETHIOL. Organic Syntheses, 50, 84. [Link]

  • Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]

  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis. Angewandte Chemie International Edition, 48(41), 7612-7615. [Link]

  • Moseley, J. D., & Lenden, P. (2007). The Newman–Kwart rearrangement re-evaluated by microwave synthesis. Tetrahedron, 63(19), 4120-4125. [Link]

  • Wikipedia. Newman–Kwart rearrangement. [Link]

  • Chem-Station. Newman-Kwart Rearrangement. [Link]

  • Pittelkow, M., et al. (2018). Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature. The Journal of Organic Chemistry, 83(19), 12000-12006. [Link]

  • Jover, J., et al. (2010). The Molecularity of the Newman−Kwart Rearrangement. The Journal of Organic Chemistry, 75(19), 6347-6353. [Link]

  • Perkowski, A. J., Cruz, C. L., & Nicewicz, D. A. (2015). Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684-15687. [Link]

Sources

Method

Application Notes and Protocols: Phenyl Diethylcarbamate in Pharmaceutical Intermediate Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of the Carbamate Moiety The carbamate functional group is a cornerstone in medicinal chemistry, found in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Carbamate Moiety

The carbamate functional group is a cornerstone in medicinal chemistry, found in numerous approved pharmaceuticals and agrochemicals.[1][2] Its prevalence is due to its proteolytic stability and its ability to act as a bioisostere for amide bonds, often improving the pharmacokinetic profile of drug candidates.[2][3] Beyond its role as a pharmacophore, the O-aryl N,N-diethylcarbamate group, in particular, has emerged as a powerful and versatile tool in the synthesis of complex aromatic and heteroaromatic intermediates.

This guide provides an in-depth exploration of the application of phenyl diethylcarbamate, focusing on its utility as a premier Directed Metalation Group (DMG) . We will delve into the mechanistic principles, provide field-proven protocols for key transformations, and illustrate how this functional group enables elegant and efficient synthetic strategies for constructing polysubstituted aromatic molecules, which are crucial building blocks in drug discovery.[1]

Core Application: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings.[4] The strategy relies on a directing group to deliver a strong organometallic base to a specific ortho-position, enabling deprotonation and subsequent reaction with an electrophile.[5]

The Principle and Mechanism of DoM

The DoM process begins with the coordination of a strong base, typically an organolithium reagent, to a heteroatom within the DMG.[1] This coordination creates a transient complex that positions the base in close proximity to a C-H bond on the aromatic ring, dramatically increasing the kinetic acidity of the ortho-proton. Deprotonation then occurs selectively at this site, forming a stabilized ortho-lithiated intermediate.[5] This intermediate is a potent nucleophile that can react with a wide array of electrophiles to yield a 1,2-disubstituted aromatic product.[1][6] The entire process is typically conducted under anhydrous conditions at cryogenic temperatures (e.g., -78 °C) to ensure the stability of the highly reactive organolithium species.[4][7]

Caption: Mechanism of Directed ortho-Metalation (DoM).
The Diethylcarbamate Group: A Superior DMG

Through extensive competition experiments, the O-aryl N,N-diethylcarbamate group (-OCONEt2) has been established as one of the most powerful DMGs available.[1][4][7] Its efficacy stems from the Lewis basic carbonyl oxygen, which strongly coordinates to the lithium cation of the organolithium base, providing a robust anchor for the deprotonation event.[7] This directing power surpasses that of many other common groups like methoxy (-OMe) or even tertiary amides (-CONEt2), making it the group of choice for challenging substrates or when regioselectivity is paramount.[6][8]

Key Advantages:

  • High Directing Power: Ensures high regioselectivity and efficiency in the metalation step.[1][6]

  • Stability: The resulting ortho-lithiated intermediate is stable at -78 °C, preventing undesired side reactions like the anionic Fries rearrangement.[7]

  • Versatility: The carbamate group itself can be transformed into a hydroxyl group or serve as a leaving group in cross-coupling reactions, adding significant strategic value.[1][9]

Key Synthetic Transformations and Protocols

The true power of phenyl diethylcarbamate in synthesis lies in its application across a range of powerful transformations. Below are detailed protocols for its most common and impactful uses.

Protocol 1: General ortho-Functionalization via DoM

This protocol describes a general procedure for the ortho-lithiation of an aryl diethylcarbamate and subsequent quenching with an electrophile.

Materials:

  • Aryl diethylcarbamate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)

  • sec-Butyllithium (s-BuLi) (1.2 eq, solution in hexanes)

  • Electrophile (1.5 eq)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the aryl diethylcarbamate (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Base Addition: Add TMEDA (1.2 eq) via syringe. Subsequently, add s-BuLi (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

    • Causality Note: TMEDA is a chelating agent that breaks down the oligomeric aggregates of s-BuLi, increasing its basicity and reactivity.[4][7] The cryogenic temperature is critical to maintain the stability of the ortho-lithiated species and prevent the anionic Fries rearrangement.[7]

  • Metalation: Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Add the electrophile (1.5 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C for an additional 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the lithiated intermediate.

  • Quenching and Workup: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: The Anionic Snieckus-Fries Rearrangement

This protocol leverages the inherent reactivity of the ortho-lithiated intermediate to perform an anionic Fries-type rearrangement, yielding a valuable ortho-hydroxy benzamide. This transformation is achieved simply by allowing the reaction mixture to warm after metalation.

Procedure:

  • Follow steps 1-4 from Protocol 1 to generate the ortho-lithiated intermediate.

  • Rearrangement: Instead of adding an external electrophile, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.

    • Mechanistic Insight: At higher temperatures, the lithiated species undergoes an intramolecular nucleophilic acyl transfer. The lithium on the ring attacks the carbamate carbonyl carbon, leading to the rearrangement.[7][10]

  • Workup: Cool the solution to 0 °C and carefully quench with saturated aqueous NH₄Cl. Acidify the aqueous layer with 1M HCl to protonate the phenoxide.

  • Extraction and Purification: Follow steps 8-9 from Protocol 1 to isolate and purify the ortho-hydroxy-N,N-diethylbenzamide product.

Protocol 3: Orthogonal Suzuki-Miyaura Cross-Coupling

The diethylcarbamate group, traditionally used for directing metalation, can also serve as an effective leaving group in nickel-catalyzed Suzuki-Miyaura cross-coupling.[9] This allows for a powerful two-step strategy: first, functionalize the ortho-position via DoM, then replace the carbamate with a new aryl or vinyl group.

Materials:

  • ortho-Substituted Aryl Diethylcarbamate (from Protocol 1) (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • K₃PO₄ (3.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • Setup: In a Schlenk tube under an inert atmosphere, combine the aryl diethylcarbamate (1.0 eq), arylboronic acid (1.5 eq), NiCl₂(PCy₃)₂ (5 mol%), and K₃PO₄ (3.0 eq).

  • Solvent Addition: Add degassed toluene and water.

  • Reaction: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, or until starting material is consumed.

    • Expert Note: The presence of water is crucial for this transformation, as it facilitates the transmetalation step by influencing the equilibrium between the boronic acid and its boroxine form.[9]

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the biaryl product.

Experimental Data Summary

The DoM of O-phenyl N,N-diethylcarbamate is a robust reaction compatible with a wide range of electrophiles.[1][6]

EntryElectrophile (E+)Product (E)Yield (%)Reference
1D₂OD95[1]
2MeIMe94[1]
3Me₃SiClSiMe₃98[1][6]
4(MeS)₂SMe85[1]
5I₂I88[1][6]
6PhCHOCH(OH)Ph82[1]
7DMFCHO85[6]

Strategic Workflow Visualization

The dual functionality of the diethylcarbamate group enables a powerful synthetic logic. An aromatic ring can be sequentially functionalized at two different positions, starting from a simple phenol.

Workflow Start Phenol Carbamate Aryl Diethylcarbamate Start->Carbamate + ClCONEt₂ Lithiate ortho-Lithiated Intermediate Carbamate->Lithiate 1. s-BuLi, TMEDA    THF, -78 °C Product1 ortho-Functionalized Carbamate Lithiate->Product1 2. Electrophile (E+) Product2 1,2-Disubstituted Biaryl Product Product1->Product2 Ar'B(OH)₂, Ni-Catalyst   (Suzuki Coupling)

Caption: Strategic synthesis of polysubstituted arenes.

Conclusion

Phenyl diethylcarbamate is far more than a simple protecting group for phenols; it is a master key for unlocking complex substitution patterns on aromatic rings. Its supreme power as a directed metalation group allows for precise and high-yielding ortho-functionalization. Furthermore, its ability to participate in subsequent cross-coupling reactions provides an orthogonal handle for further diversification. For researchers in pharmaceutical development, mastering the application of this versatile reagent opens the door to efficient, elegant, and powerful synthetic routes for the construction of novel molecular architectures.

References

  • University of Rochester. Directed (ortho) Metallation.
  • Collier, T. L., et al. (2014). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society.
  • Bédard, A. C., et al. (2009). N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Organic Letters. Available from: [Link]

  • Liu, S., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Available from: [Link]

  • Bédard, A. C., et al. (2009). N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Semantic Scholar. Available from: [Link]

  • Liu, S., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. Available from: [Link]

  • Grokipedia. Directed ortho metalation.
  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Miah, M. A. J., et al. (2018). Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. ResearchGate. Available from: [Link]

  • Apotex Pharmachem Inc. (2008). A process for the preparation of phenylcarbamates. Google Patents.
  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • VerGo Pharma Research Lab. Pvt. Ltd. (2014). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

Sources

Application

Scalable preparation methods for phenyl diethylcarbamate

Application Note: Scalable Preparation Methods for Phenyl Diethylcarbamate and Its Utility in Directed ortho-Metalation Executive Summary & Mechanistic Rationale Phenyl diethylcarbamate (PDC) is a privileged intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation Methods for Phenyl Diethylcarbamate and Its Utility in Directed ortho-Metalation

Executive Summary & Mechanistic Rationale

Phenyl diethylcarbamate (PDC) is a privileged intermediate in modern synthetic organic chemistry, primarily serving as a highly effective Directed Metalation Group (DMG) for Directed ortho-Metalation (DoM)[1]. As a Senior Application Scientist, I frequently observe that the success of complex active pharmaceutical ingredient (API) synthesis relies on the robust, scalable preparation of such foundational building blocks.

The O -carbamate moiety is strategically chosen over other functional groups due to the Complex-Induced Proximity Effect (CIPE) [2]. The carbonyl oxygen acts as a potent Lewis base, coordinating with alkyllithium reagents to form a pre-lithiation aggregate. This coordination drastically lowers the activation energy for deprotonation at the adjacent ortho C-H bond[2].

Furthermore, the specific choice of diethyl substituents over dimethyl equivalents is dictated by two critical factors:

  • Steric Shielding: The bulky ethyl groups protect the highly electrophilic carbonyl carbon from premature nucleophilic attack by the strong alkyllithium base, thereby preventing unwanted acyl substitution and favoring ring deprotonation[3].

  • Toxicity Profile: Dimethylcarbamoyl chloride (DMCC), the reagent required for synthesizing dimethylcarbamates, is a highly volatile and known carcinogen[4]. Diethylcarbamoyl chloride (DECC), while still corrosive and requiring strict handling, presents a comparatively manageable safety profile for scalable manufacturing[5].

Experimental Workflows & Logical Relationships

To visualize the overarching chemical logic, the following workflow illustrates how the synthesized PDC acts as a linchpin for downstream functionalization via DoM and the Anionic ortho-Fries (AoF) rearrangement[6].

Directed ortho-Metalation (DoM) and AoF pathways of phenyl diethylcarbamate.

Scalable Synthesis Protocols

To ensure a self-validating and robust system, the synthesis of PDC must be tailored to the scale of operation. Below are two field-proven methodologies.

Method A: Pyridine-Catalyzed Acylation (Discovery Scale, 1–50 g)

This method utilizes pyridine as both the solvent and a nucleophilic catalyst. Pyridine attacks DECC to form a highly reactive acylpyridinium intermediate, which is rapidly intercepted by phenol[6].

Causality & In-Process Controls:

  • Why Pyridine? It accelerates the reaction at room temperature, preventing the thermal degradation of sensitive substituted phenols.

  • Self-Validation: The reaction generates pyridinium hydrochloride salts as a visible white precipitate, providing an immediate visual cue that the acylation is proceeding.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of phenol in anhydrous pyridine (approx. 3 mL per mmol of phenol). Anhydrous conditions are strictly maintained because DECC rapidly hydrolyzes into diethylamine, CO 2​ , and HCl, which would quench the reaction.

  • Addition: Cool the solution to 0 °C using an ice bath. Add 1.2 equivalents of diethylcarbamoyl chloride (DECC) dropwise via syringe to control the exothermic formation of the acylpyridinium species.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the disappearance of the phenol spot (visualized with UV or KMnO 4​ ) validates completion.

  • Workup: Dilute the mixture with diethyl ether and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO 3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography.

Method B: Heterogeneous Base-Mediated Acylation (Process Scale, >50 g)

For large-scale operations, avoiding large volumes of toxic and difficult-to-remove pyridine is paramount. A heterogeneous system utilizing anhydrous potassium carbonate (K 2​ CO 3​ ) in acetonitrile (MeCN) provides an easily scalable, highly efficient alternative[7].

Scalable heterogeneous base-mediated acylation workflow for PDC.

Step-by-Step Protocol:

  • Preparation: Charge a jacketed reactor with MeCN (2 mL/mmol phenol), 1.0 equivalent of phenol, and 3.0 equivalents of finely powdered, anhydrous K 2​ CO 3​ [7].

  • Addition: Add 1.5 equivalents of DECC at room temperature.

  • Reaction: Heat the heterogeneous mixture to 90 °C under vigorous mechanical stirring for 18 hours[7]. Causality: The elevated temperature is required to overcome the lower solubility and reactivity of the inorganic base compared to homogeneous pyridine.

  • Workup: Cool the reactor to room temperature. The self-validating step here is the physical state of the mixture: the inorganic salts (KCl and unreacted K 2​ CO 3​ ) are simply filtered off. Dilute the filtrate with water and extract with ethyl acetate.

  • Isolation: Wash the organic extracts with 2M NaOH (to purge any unreacted phenol)[7], dry, and concentrate. The resulting brown oil is vacuum distilled to yield pure PDC as a clear liquid.

Quantitative Data & Method Comparison

To assist in route selection, the quantitative parameters and efficiency metrics of both methods are summarized below.

Table 1: Comparison of PDC Synthesis Methodologies

ParameterMethod A (Pyridine-Catalyzed)Method B (K 2​ CO 3​ / MeCN)
Optimal Scale Discovery (1–50 g)Process / Pilot (>50 g)
Base / Catalyst Pyridine (Homogeneous)K 2​ CO 3​ (Heterogeneous)
Temperature 0 °C to Room Temperature90 °C (Reflux)
Reaction Time 12 hours18 hours
Average Yield 85–92%88–95%
Primary Impurity Risk Residual PyridineUnreacted Phenol
Workup Advantage Mild conditions for sensitive substratesSimple filtration of inorganic salts

Downstream Application: Standard DoM Protocol

Once validated, the synthesized PDC is subjected to DoM. The standard protocol involves dissolving PDC in anhydrous THF, adding 1.1 equivalents of TMEDA (to break down alkyllithium hexamers into more reactive dimers), and cooling to -78 °C[6]. sec-Butyllithium (sec-BuLi) is added dropwise[6]. The mixture is stirred for 1 hour to ensure complete lithiation before the addition of an electrophile (e.g., MeI, TMSCl, or I 2​ ).

Table 2: Representative DoM Electrophile Scope for PDC [8]

ElectrophileTarget FunctionalizationTypical Yield (%)
MeIortho-Methylation85 - 90
TMSClortho-Silylation88 - 92
I 2​ ortho-Iodination80 - 85
DMFortho-Formylation75 - 82

Note: If the lithiated intermediate is allowed to warm to room temperature prior to electrophile quench, the molecule will undergo a self-validating Anionic ortho-Fries (AoF) rearrangement, yielding a salicylamide derivative[6].

References

  • . Wikimedia Foundation. 2.. Chemical Reviews - ACS Publications. 3.. European Journal of Organic Chemistry / University of Lagos.

  • . Wiley-VCH.

Sources

Technical Notes & Optimization

Troubleshooting

Phenyl Diethylcarbamate Coupling Reactions: A Technical Support Guide to Catalyst Poisoning

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in phenyl diethylcarbamate coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in phenyl diethylcarbamate coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible synthetic outcomes. Instead of a rigid list of steps, this guide is structured as a series of diagnostic questions that mimic the troubleshooting process an experienced scientist would follow in the lab.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Catalyst Health

This section addresses foundational knowledge essential for preventing catalyst poisoning before it occurs.

Q1: What exactly is catalyst poisoning in the context of a palladium-catalyzed carbamate coupling?

A: Catalyst poisoning refers to the deactivation of the palladium catalyst when a substance, present in the reaction mixture, binds to the metal center and disrupts the catalytic cycle.[1][2] This binding is often strong and can be irreversible, rendering the catalyst inactive.[3] In the synthesis of phenyl diethylcarbamate, which typically involves a Buchwald-Hartwig-type C-N coupling, the active Pd(0) species is highly susceptible to poisoning. Poisons block the active sites needed for crucial steps like oxidative addition, preventing the formation of the desired C-N bond.[4]

Q2: What are the most common classes of poisons I should be aware of?

A: The most frequent culprits in palladium-catalyzed C-N couplings originate from impurities in reagents, solvents, or the reaction atmosphere itself.[5] Key classes include:

  • Sulfur Compounds: Thiols, sulfides, and even residual sulfate can be potent poisons.[5][6] Sulfur, being a soft Lewis base, binds strongly and often irreversibly to the soft palladium metal center.[7]

  • Excess Nucleophiles/Reagents: High concentrations of certain reagents, such as cyanide or even halide ions from the starting material, can form stable, inactive palladium complexes, effectively taking the catalyst out of the cycle.[4][8]

  • Oxygen and Water: While some protocols tolerate trace water, significant amounts can lead to ligand oxidation (especially phosphine ligands) or hydrolysis of reagents, generating inhibitory species.[9][4][5] Rigorous exclusion of air is critical to prevent the oxidation of the active Pd(0) to inactive Pd(II) oxides or the degradation of electron-rich phosphine ligands.[10]

  • Heavy Metals: Trace contaminants like lead, mercury, or arsenic from starting materials or glassware can permanently deactivate the catalyst.[11]

  • Coordinating Solvents: Solvents like acetonitrile or pyridine can sometimes bind to the palladium center and inhibit the reaction.[8]

Q3: My reaction starts, but then stalls completely after 20-30% conversion. Is this poisoning?

A: This is a classic symptom of catalyst poisoning. The initial conversion indicates that the catalyst was active at the beginning of the reaction. The subsequent stall suggests that an inhibitor, likely present in one of the starting materials at a sub-stoichiometric level, is progressively deactivating the catalyst as the reaction proceeds. This "poison front" gradually consumes the active catalyst until the reaction ceases. Another possibility is the slow degradation of a ligand or reagent over time under the reaction conditions, generating an inhibitor in situ.

Part 2: Troubleshooting Guide - From Observation to Solution

This section provides direct, actionable advice for specific experimental problems.

Observation 1: My reaction is sluggish from the start, showing very low conversion even after extended time and heating.

Initial Diagnostic Question: Have I rigorously excluded air and moisture from my reaction?

The Scientific Rationale: The active species in most C-N couplings is a coordinatively unsaturated Pd(0) complex. This species is highly electron-rich and extremely sensitive to oxidation. Oxygen from the atmosphere can rapidly and irreversibly oxidize Pd(0) to Pd(II), which is not competent to initiate the catalytic cycle via oxidative addition. Furthermore, many bulky, electron-rich phosphine ligands, which are essential for promoting the difficult reductive elimination step, are themselves prone to oxidation to the corresponding phosphine oxides, which are poor ligands for palladium.[10]

Troubleshooting Workflow & Protocols:

Troubleshooting_Poisons cluster_diagnosis Diagnosis cluster_solution Solution start Reaction Failure (Sluggish / Pd Black) test_reagents Run Diagnostic Experiments (Protocol 2) start->test_reagents identify_source Identify Contaminated Reagent (e.g., Phenol, Base, etc.) test_reagents->identify_source purify Purify Contaminated Reagent (Recrystallize, Distill, etc.) identify_source->purify guard_bed Use a Scavenger Resin or Guard Bed identify_source->guard_bed rerun Re-run with Purified Reagents purify->rerun guard_bed->rerun

Caption: Workflow for diagnosing and solving reagent contamination.

Protocol 2: Diagnostic Experiment to Pinpoint Contamination

  • Set up a "control" reaction using your standard procedure that you know has worked previously or is the literature standard.

  • Set up a series of parallel reactions. In each reaction, substitute one of the new or suspect batches of reagents (e.g., the aryl halide, the diethylamine, the base, or the solvent) with a trusted source or a freshly purified batch.

  • Run all reactions under identical conditions. The reaction that proceeds successfully will identify the source of the contamination. For example, if the reaction with a new bottle of sodium tert-butoxide fails, but the one with an old, trusted bottle works, the new base is suspect.

Q4: How do I remove suspected poisons from my reagents?

A: Standard purification techniques are highly effective:

  • Solids (e.g., Phenol derivatives, Base): Recrystallization is often the best method.

  • Liquids (e.g., Diethylamine, Solvents): Distillation, often from a suitable drying agent (e.g., CaH₂ for amines, Na/benzophenone for ethereal solvents), can remove non-volatile impurities.

  • General: Passing solutions of reagents through a small plug of activated carbon or basic alumina can remove many polar or sulfur-containing impurities.

Observation 3: The reaction is not reproducible. Sometimes it works, other times it fails with the same protocol and reagents.

Initial Diagnostic Question: Is my catalyst or ligand source reliable and active?

The Scientific Rationale: Palladium sources, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time with improper storage, losing activity. More importantly, the active catalyst is not the palladium source itself, but the Pd(0)-ligand complex formed in situ. The ratio of ligand to palladium is critical. Too little ligand can lead to catalyst decomposition (Pd black), while a large excess of certain ligands can sometimes inhibit the reaction by forming saturated, inactive complexes. Using a pre-catalyst, a stable Pd(II) complex that cleanly and quantitatively generates the active Pd(0) species upon activation with a base, can dramatically improve reproducibility. [12] Table 1: Comparison of Palladium Sources

Palladium SourceProsConsRecommended Action
Pd(OAc)₂ / PdCl₂Inexpensive, air-stable.Requires in situ reduction; can be inefficient and inconsistent.Pre-stir with ligand for 15-30 min before adding other reagents to ensure complex formation.
Pd₂(dba)₃A Pd(0) source, no reduction needed.Can degrade on storage; dba ligand can sometimes inhibit reactions.Use a fresh, high-purity source. Store under inert gas in a freezer.
Buchwald Precatalysts (e.g., XPhos Pd G3)Air-stable, moisture-stable. [12]More expensive.Highly recommended for reproducibility. Rapidly and cleanly generates the active LPd(0) species upon base addition. [12]

Part 3: Advanced Diagnostics and Prevention

Q5: How can I definitively identify the poison affecting my catalyst?

A: If simple troubleshooting fails, advanced analytical techniques can provide a definitive answer. This is often done by analyzing a sample of the deactivated catalyst or the starting materials. [5]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is extremely sensitive for detecting trace heavy metal poisons (e.g., Pb, As, Hg) in your reagents or on the catalyst itself. [5][11]* Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile organic impurities, such as thiols or other sulfur compounds, in your solvents or liquid reagents. [5][13]* X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can analyze the elemental composition of the catalyst surface, directly detecting adsorbed poisons like sulfur or halides. [11][14]* Temperature-Programmed Desorption/Reduction (TPD/TPR): These methods can reveal the presence and binding strength of adsorbed species on the catalyst surface, helping to differentiate between various poisoning mechanisms. [3][5][14] Visualizing the Catalytic Cycle and Poisoning Event

A healthy catalytic cycle is essential for product formation. A poison acts by intercepting the active catalyst and pulling it into an irreversible dead-end.

Catalytic_Cycle_and_Poisoning Pd0 LPd(0) Active Catalyst PdII_OA L(Ar)Pd(II)-X Pd0->PdII_OA Oxidative Addition (+ Ar-X) Dead_Catalyst L(RS)Pd-H Inactive Pd0->Dead_Catalyst Irreversible Binding PdII_Amide L(Ar)Pd(II)-NR2 PdII_OA->PdII_Amide Ligand Exchange (+ HNR2, -HX) Product Ar-NR2 (Product) PdII_Amide->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Poison Poison (e.g., R-SH) Poison->Dead_Catalyst

Caption: The productive catalytic cycle versus the deactivation pathway caused by a poison.

By systematically addressing potential sources of contamination and understanding the mechanisms of deactivation, researchers can overcome the challenges of catalyst poisoning and achieve consistent, high-yielding phenyl diethylcarbamate coupling reactions.

References

  • BenchChem. (n.d.). Dealing with catalyst poisoning in the hydrogenation for synthesis.
  • Intertek. (n.d.). Catalyst Poisoning Testing.
  • Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society.
  • Zhang, W., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Scientific Reports.
  • Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
  • Unknown. (2026). How to Detect Catalyst Poisoning with Temperature Programmed Reduction.
  • ACS Publications. (2001). Synthesis of Hemilabile Phosphine−Phosphine Oxide Ligands via the Highly Selective Pd-Catalyzed Mono-oxidation of Bidentate Phosphines: Scope, Limitations, and Mechanism. Organometallics.
  • LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • ACS Publications. (n.d.). The role of Pd–Pt Interactions in the Oxidation and Sulfur Resistance of Bimetallic Pd–Pt/γ-Al2O3 Diesel Oxidation Catalysts.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Stahl, S. S., et al. (n.d.). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
  • DELSAn. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Saleh, J. M. (1964). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society.
  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.
  • Bartók, M. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Optimization

Purification strategies for removing unreacted phenol from phenyl diethylcarbamate

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth strategies and troubleshooting advice for the purification of phenyl diethylcarbamate, specifically f...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth strategies and troubleshooting advice for the purification of phenyl diethylcarbamate, specifically focusing on the removal of unreacted phenol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower researchers in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical differences between phenyl diethylcarbamate and phenol that can be exploited for separation?

A1: The primary difference lies in their acidity. Phenol is weakly acidic (pKa ~10) due to the hydroxyl group attached to the aromatic ring, while phenyl diethylcarbamate, a carbamate ester, is neutral.[1] This acidity difference is the most powerful tool for their separation. Phenol can be deprotonated by a weak base to form a water-soluble phenoxide salt, while the neutral carbamate remains in the organic phase.

Additionally, differences in polarity and boiling points can be utilized in chromatographic and distillation methods, respectively. While specific experimental data for phenyl diethylcarbamate is limited, we can infer its properties from structurally similar compounds like phenyl N,N-dimethylcarbamate (CAS 6969-90-0) and ethyl N-phenylcarbamate (CAS 101-99-5). These carbamates are generally less polar than phenol and possess higher boiling points.

Q2: I have a crude reaction mixture containing phenyl diethylcarbamate and unreacted phenol. What is the quickest and most efficient way to remove the phenol?

A2: For most lab-scale purifications, a liquid-liquid extraction using a mild aqueous base is the most efficient first step. This procedure, often referred to as an "acidic wash" or "base wash," selectively removes the acidic phenol.

Q3: Can I use a strong base like sodium hydroxide for the extraction?

A3: It is generally not recommended to use strong bases like sodium hydroxide, especially at elevated temperatures or for prolonged periods. Carbamates can be susceptible to hydrolysis under harsh basic conditions, which would lead to the degradation of your desired product. A milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is usually sufficient to deprotonate phenol without significantly affecting the phenyl diethylcarbamate.

Q4: My initial basic extraction did not remove all the phenol. What should I do?

A4: There are a few reasons why the initial extraction may be incomplete. See the troubleshooting section below for a detailed guide on how to address this issue.

Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of phenyl diethylcarbamate.

Issue 1: Incomplete Phenol Removal After Basic Extraction
  • Symptom: TLC or ¹H NMR analysis of the organic layer still shows the presence of phenol.

  • Root Causes & Solutions:

    • Insufficient Base: The amount of aqueous base used was not enough to deprotonate all the phenol.

      • Solution: Perform one or two additional extractions with a fresh portion of the aqueous base solution. Monitor the progress by TLC.

    • Inefficient Mixing: The two phases were not mixed thoroughly, leading to poor mass transfer.

      • Solution: Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes during each extraction. Be sure to vent the funnel frequently to release any pressure buildup.

    • pH of the Aqueous Layer: The pH of the aqueous layer may not be high enough to effectively deprotonate the phenol.

      • Solution: Check the pH of the aqueous layer after extraction. It should be basic (pH > 8). If not, consider using a slightly more concentrated base solution or a slightly stronger (but still mild) base like potassium carbonate.

    • Emulsion Formation: An emulsion between the organic and aqueous layers can trap phenol.

      • Solution: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand undisturbed for a longer period. In some cases, filtering the mixture through a pad of Celite® can also be effective.

Issue 2: Product Loss During Purification
  • Symptom: Low yield of purified phenyl diethylcarbamate.

  • Root Causes & Solutions:

    • Hydrolysis of the Carbamate: As mentioned, harsh basic conditions can lead to product degradation.

      • Solution: Use a mild base (e.g., NaHCO₃) and avoid prolonged exposure. Keep the extraction process at room temperature.

    • Product Partitioning into the Aqueous Layer: Although phenyl diethylcarbamate is expected to be much less water-soluble than sodium phenoxide, some minor partitioning can occur, especially if a more polar organic solvent is used.

      • Solution: After the basic extractions, you can perform a "back-extraction" of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

    • Incomplete Extraction from the Reaction Mixture: The initial extraction of the crude product from the reaction mixture may not have been exhaustive.

      • Solution: Ensure you perform multiple extractions of the original reaction mixture to maximize the recovery of your product.

Detailed Purification Protocols

Protocol 1: Liquid-Liquid Extraction for Phenol Removal

This is the recommended first-line method for removing the bulk of unreacted phenol.

Materials:

  • Crude reaction mixture containing phenyl diethylcarbamate and phenol, dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Water (deionized).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Workflow Diagram:

G A 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) B 2. Transfer to a separatory funnel A->B C 3. Add saturated aq. NaHCO₃ B->C D 4. Shake vigorously and vent C->D E 5. Allow layers to separate D->E F 6. Drain aqueous layer (contains sodium phenoxide) E->F G 7. Repeat steps 3-6 (1-2 times) F->G Check for residual phenol by TLC H 8. Wash organic layer with water G->H I 9. Wash organic layer with brine H->I J 10. Dry organic layer over Na₂SO₄ I->J K 11. Filter and concentrate to obtain purified phenyl diethylcarbamate J->K

Caption: Liquid-liquid extraction workflow for phenol removal.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and shake vigorously for 1-2 minutes. Periodically vent the funnel by opening the stopcock to release any pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 3-6) one or two more times with fresh portions of saturated aqueous sodium bicarbonate solution.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate.

  • Brine Wash: Wash the organic layer with an equal volume of brine to aid in the removal of water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the phenyl diethylcarbamate, now free of phenol.

Protocol 2: Flash Column Chromatography

If minor impurities, including residual phenol, remain after extraction, flash column chromatography is an effective secondary purification step.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[2] Phenol, being more polar than phenyl diethylcarbamate, will have a stronger affinity for the silica gel and will elute more slowly.

Typical Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
Loading Technique Dry loading is often preferred if the crude material has low solubility in the eluent.This can lead to better resolution and sharper peaks.[2]

Workflow Diagram:

G A 1. Determine optimal eluent aystem using TLC B 2. Pack a silica gel column A->B C 3. Load the sample (wet or dry) B->C D 4. Elute with the chosen solvent system C->D E 5. Collect fractions D->E F 6. Analyze fractions by TLC E->F G 7. Combine pure fractions F->G H 8. Concentrate to obtain pure phenyl diethylcarbamate G->H

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Substituted Phenyl Diethylcarbamate Reactions

Welcome to the Advanced Applications Support Center. As drug development and complex molecule synthesis increasingly rely on sterically encumbered building blocks, substituted phenyl diethylcarbamates ( O -aryl N,N -diet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development and complex molecule synthesis increasingly rely on sterically encumbered building blocks, substituted phenyl diethylcarbamates ( O -aryl N,N -diethylcarbamates) have emerged as highly versatile intermediates. They serve dual roles: first as powerful Directed Metalation Groups (DMGs) for C–H functionalization, and second as robust electrophiles in cross-coupling reactions.

However, introducing bulky substituents (e.g., ortho-isopropyl, tert-butyl, or di-ortho substitution patterns) introduces severe steric hindrance that can derail standard protocols. This guide provides causality-driven troubleshooting, validated methodologies, and structural insights to help you overcome these kinetic and thermodynamic barriers.

Part 1: Diagnostic Workflows & Mechanistic Pathways

To effectively troubleshoot, we must first visualize the mechanistic bottlenecks caused by steric bulk. Below are the logical pathways for resolving hindrance in both Directed ortho-Metalation (DoM) and Nickel-catalyzed cross-coupling.

DoM_Workflow Substrate Hindered Phenyl Diethylcarbamate Coordination Alkyllithium Coordination (Steric Clash at C=O) Substrate->Coordination Optimization Add TMEDA / Adjust Base (e.g., sec-BuLi) Coordination->Optimization Overcome Hindrance Deprotonation Ortho-Deprotonation (C-H Activation) Optimization->Deprotonation Electrophile Electrophile Quench (E+) Deprotonation->Electrophile Product Ortho-Functionalized Product Electrophile->Product

Workflow for overcoming steric hindrance in DoM of phenyl diethylcarbamates.

Ni_Catalysis Precatalyst Ni(II) Precatalyst + NHC/PCy3 Ligand ActiveCat Active Ni(0)L_n Species Precatalyst->ActiveCat Reduction OxAdd Oxidative Addition (Cleavage of C-O Bond) ActiveCat->OxAdd Hindered Carbamate Transmet Transmetalation (Boronic Acid/Base) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->ActiveCat Catalyst Regeneration Product Cross-Coupled Biaryl RedElim->Product

Catalytic cycle for Ni-catalyzed cross-coupling of hindered aryl carbamates.

Part 2: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does steric hindrance disproportionately affect the Directed ortho-Metalation (DoM) of substituted phenyl diethylcarbamates, and how do I fix it?

Causality: The O -carbamate ( OCONEt2​ ) group is an exceptionally strong DMG because its carbonyl oxygen acts as a powerful Lewis base, coordinating the alkyllithium reagent to form a pre-lithiation complex (Complex Induced Proximity Effect)[1]. However, bulky ortho-substituents physically block the trajectory required for the lithium atom to coordinate with the carbonyl oxygen. Resolution: You must alter the aggregation state and steric profile of the base. Switch from n -BuLi to sec -BuLi. While tert -BuLi is highly basic, it is too sterically demanding for hindered substrates. Furthermore, the addition of N,N,N′,N′ -tetramethylethylenediamine (TMEDA) breaks down the alkyllithium hexamers/tetramers into more reactive, less sterically encumbered monomers/dimers, facilitating coordination and subsequent deprotonation[1].

Q2: My Suzuki-Miyaura cross-coupling of an ortho-substituted aryl carbamate stalls completely. Palladium catalysts show no conversion. Why?

Causality: The C–O bond of an aryl carbamate is highly inert compared to aryl halides or triflates. Palladium catalysts generally lack the electrophilicity required to insert into this strong bond, a problem exponentially worsened by ortho-steric bulk. Resolution: Switch your transition metal. Nickel outperforms palladium for these specific substrates because Ni(0) is more electropositive and smaller, making oxidative addition into the C–O bond kinetically more facile[2]. Utilize a Ni(II) precatalyst like NiCl2​(PCy3​)2​ or Ni(COD)2​ paired with bulky, electron-rich N-heterocyclic carbenes (NHCs) like SIPr or PEPPSI-IPr. NHCs provide immense electron density to force oxidative addition, while their steric bulk ironically accelerates the final reductive elimination step[3].

Q3: I am using a Nickel catalyst for a hindered carbamate coupling, but I am observing rapid catalyst degradation and low yields. Are there specific additives that help?

Causality: In sterically hindered systems, the catalytic cycle slows down, leaving the highly reactive Ni(0) or Ni(II)-carbamate intermediates vulnerable to off-cycle decomposition pathways (e.g., β -hydride elimination or aggregation into inactive nickel black). Resolution: Counterintuitively, the controlled presence of water stabilizes the system. Computational and experimental studies have demonstrated that water molecules coordinate to and stabilize the Ni-carbamate catalyst resting state, preventing decomposition while waiting for the slow transmetalation step of hindered substrates[4]. Ensure your base (e.g., K3​PO4​ ) is not excessively flame-dried, or intentionally add a stoichiometric equivalent of H2​O .

Part 3: Quantitative Data & Optimization Matrices

When dealing with steric hindrance, empirical optimization of ligands and temperatures is critical. The following table synthesizes the optimal conditions for activating phenyl diethylcarbamates across varying degrees of steric bulk.

Table 1: Catalyst and Condition Matrix for Hindered Phenyl Diethylcarbamates

Steric EnvironmentExample Substrate MotifOptimal Catalyst / LigandBase & AdditivesTemp / TimeExpected Yield Range
Unhindered Phenyl diethylcarbamate NiCl2​(PCy3​)2​ (5 mol%) K3​PO4​ , Toluene80 °C, 12 h85 - 95%
Mono-ortho Substituted 2-Methylphenyl diethylcarbamate Ni(COD)2​ / PCy3​ (10 mol%) K3​PO4​⋅H2​O , Dioxane100 °C, 18 h75 - 85%
Highly Hindered (Di-ortho) 2,6-Diisopropylphenyl diethylcarbamate Ni(COD)2​ / SIPr (10 mol%) Cs2​CO3​ , Toluene120 °C, 24 h50 - 70%
DoM (Hindered) 2-tert-Butylphenyl diethylcarbamateNone (Stoichiometric Base) sec -BuLi / TMEDA (1.2 eq), THF-78 °C, 2 h80 - 90%

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints. Do not proceed to the next step if a validation check fails.

Protocol 1: Directed ortho-Metalation of a Hindered Phenyl Diethylcarbamate

Objective: Regioselective functionalization adjacent to the OCONEt2​ group despite ortho-steric bulk.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the hindered phenyl diethylcarbamate (1.0 mmol) and anhydrous THF (10 mL).

  • Additive Introduction: Add TMEDA (1.2 mmol, 1.2 eq) via syringe. Stir for 5 minutes at room temperature.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Metalation: Dropwise, add sec -BuLi (1.2 mmol, 1.4 M in cyclohexane) down the side of the flask over 10 minutes.

    • Validation Checkpoint: The solution should transition from colorless to a deep yellow/orange or red, indicating the formation of the stabilized aryl-lithium species. If the solution remains clear, your sec -BuLi has degraded; titrate your base and restart.

  • Aging: Stir the mixture at -78 °C for 2 hours to ensure complete deprotonation of the kinetically hindered proton.

  • Electrophile Quench: Add the desired electrophile (e.g., DMF, MeI, or I2​ ) (1.5 mmol) neatly or dissolved in 2 mL of THF.

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc, dry over MgSO4​ , and concentrate.

Protocol 2: Ni-Catalyzed Suzuki-Miyaura Coupling of Hindered Aryl Carbamates

Objective: Cleavage of the inert C–O bond to form a biaryl compound.

  • Glovebox Setup: Inside an argon-filled glovebox, charge a vial with NiCl2​(PCy3​)2​ (0.05 mmol, 5 mol%), the hindered aryl carbamate (1.0 mmol), the arylboronic acid (1.5 mmol), and finely milled K3​PO4​ (3.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

    • Validation Checkpoint: To stabilize the Ni-carbamate resting state[4], intentionally spike the reaction with exactly 1.0 equivalent of degassed H2​O (18 μL ) using a microsyringe.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C in an oil bath for 24 hours.

  • Monitoring: After 12 hours, cool the reaction briefly and pull a 50 μL aliquot. Dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation Checkpoint: You should observe <10% of the phenol byproduct (resulting from simple hydrolysis). If phenol >30%, your boronic acid is protodeboronating before transmetalation. Switch to a boronic ester (e.g., BPin) or lower the temperature.

  • Purification: Cool to room temperature, dilute with EtOAc, wash with water, dry over Na2​SO4​ , and purify via flash chromatography.

Part 5: References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: PMC (nih.gov) URL:

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: Journal of the American Chemical Society (ACS Publications) URL:

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin Source: PMC (nih.gov) URL:

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC (nih.gov) URL:

Sources

Optimization

Technical Support Center: Enhancing the Stability of Phenyl Diethylcarbamate During Column Chromatography

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of phenyl diethylcarbamate during column chromatography. The f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of phenyl diethylcarbamate during column chromatography. The following information is curated from established laboratory practices and scientific literature to ensure the integrity and reproducibility of your purification process.

Introduction: The Challenge of Purifying Phenyl Diethylcarbamate

Phenyl diethylcarbamate, like many carbamates, possesses functional groups that are susceptible to degradation under certain chromatographic conditions. The primary challenge during purification via column chromatography is the acidic nature of standard silica gel. The silanol groups (Si-OH) on the surface of silica can act as a Brønsted acid, leading to the hydrolysis of the carbamate functional group. This degradation results in lower yields, the formation of impurities, and complicates the isolation of the desired compound.

This guide will provide a systematic approach to diagnosing and solving stability issues encountered during the column chromatography of phenyl diethylcarbamate.

Troubleshooting Flowchart: A Visual Guide to Problem-Solving

The following flowchart provides a logical sequence of steps to troubleshoot and optimize the purification of phenyl diethylcarbamate.

Troubleshooting Flowchart Troubleshooting Workflow for Phenyl Diethylcarbamate Purification start Start: Low Yield or Impurity Formation check_tlc Perform TLC Analysis (with and without 1% TEA) start->check_tlc degradation_on_tlc Observe Streaking or New Spots on TLC? check_tlc->degradation_on_tlc deactivate_silica Deactivate Silica Gel Column with Triethylamine (TEA) degradation_on_tlc->deactivate_silica Yes column_chromatography Perform Column Chromatography with Optimized Conditions degradation_on_tlc->column_chromatography No reassess_tlc Re-evaluate Mobile Phase with Deactivated TLC deactivate_silica->reassess_tlc alternative_stationary_phase Consider Alternative Stationary Phases (Alumina, Amine-Functionalized Silica) deactivate_silica->alternative_stationary_phase If degradation persists reassess_tlc->column_chromatography alternative_stationary_phase->reassess_tlc product_analysis Analyze Fractions for Purity and Yield column_chromatography->product_analysis remove_tea Remove Triethylamine from Pure Fractions product_analysis->remove_tea final_product Pure Phenyl Diethylcarbamate remove_tea->final_product

Caption: Troubleshooting workflow for phenyl diethylcarbamate purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of phenyl diethylcarbamate is significantly lower than expected after column chromatography. What is the likely cause?

A1: The most probable cause is on-column degradation of your compound. The acidic silanol groups on the surface of standard silica gel can catalyze the hydrolysis of the carbamate bond. This is a common issue with compounds containing amine or carbamate functionalities.

Q2: I am observing significant streaking and the appearance of new, more polar spots on my TLC plate when I spot my crude phenyl diethylcarbamate. Is this related to the low yield?

A2: Yes, this is a strong indication of on-column degradation. The streaking suggests a strong, undesirable interaction with the silica, and the new, more polar spots are likely the hydrolysis byproducts. Thin-layer chromatography (TLC) is an excellent diagnostic tool to quickly assess the stability of your compound on silica gel.[1][2]

Q3: How can I prevent the degradation of phenyl diethylcarbamate on silica gel?

A3: The most effective and widely adopted method is to deactivate the silica gel by neutralizing its acidic silanol groups. This is typically achieved by adding a small amount of a volatile base, such as triethylamine (TEA), to the mobile phase.[3][4] A concentration of 1-2% (v/v) TEA in your eluent is a good starting point.[5]

Q4: Will the addition of triethylamine affect the separation?

A4: Yes, the addition of TEA will likely increase the Rf value of your compound, as it competes for the polar interaction sites on the silica gel. Therefore, you will need to re-optimize your mobile phase using TLC plates developed in a solvent system containing TEA.[3]

Q5: Are there alternatives to deactivating silica gel with triethylamine?

A5: If deactivation with TEA is not sufficient or if your compound is sensitive to bases, you can consider alternative stationary phases. The most common alternatives are:

  • Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are sensitive to acidic conditions.[6] However, its separation characteristics differ from silica, and it may not provide the same resolution for all compounds.

  • Amine-Functionalized Silica: This is a specialty silica gel where the surface has been modified with amino groups, creating a basic surface. It is highly effective for purifying basic and acid-sensitive compounds.[7][8]

Comparative Overview of Stationary Phases

Stationary PhaseAdvantagesDisadvantagesBest Suited For
Standard Silica Gel High resolving power, cost-effective, widely available.Acidic surface can cause degradation of sensitive compounds like carbamates.Non-acid sensitive compounds.
Deactivated Silica Gel (with TEA) Reduces acidity, prevents degradation, improves peak shape for basic compounds.[3]Requires removal of TEA from the final product, mobile phase needs re-optimization.Acid-sensitive compounds like phenyl diethylcarbamate.
Neutral/Basic Alumina Basic surface prevents acid-catalyzed degradation.Can have lower resolving power than silica, activity can be inconsistent.[6][9]Purification of basic and acid-sensitive compounds where silica fails.
Amine-Functionalized Silica Provides a basic surface, excellent for purifying basic compounds and preventing degradation.[8][10]More expensive than standard silica or alumina.Highly basic or very sensitive compounds.

Experimental Protocols

Protocol 1: TLC Analysis to Diagnose Instability
  • Prepare two TLC developing chambers. In the first, use your optimized mobile phase (e.g., a mixture of hexanes and ethyl acetate). In the second, use the same mobile phase with the addition of 1% (v/v) triethylamine.

  • Spot your crude phenyl diethylcarbamate on two separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates using a UV lamp (254 nm) and/or an appropriate stain (e.g., iodine vapor).[1][11]

  • Compare the two plates. If you observe less streaking and the absence of new, more polar spots on the plate developed with TEA, this confirms that your compound is degrading on the acidic silica.

Protocol 2: Column Chromatography on Deactivated Silica Gel
  • Mobile Phase Preparation: Based on your TLC analysis with TEA, prepare a sufficient volume of the optimized mobile phase containing 1-2% (v/v) triethylamine.

  • Column Packing:

    • Prepare a slurry of silica gel in your mobile phase containing TEA.

    • Pour the slurry into your column and allow it to pack uniformly.

    • Add a layer of sand to the top of the silica bed to prevent disturbance.[10]

  • Sample Loading:

    • Dissolve your crude phenyl diethylcarbamate in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with your TEA-containing mobile phase.

    • Collect fractions and monitor their composition by TLC (using a mobile phase with TEA).

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Removal of Triethylamine from the Purified Product

Triethylamine is volatile (boiling point: 89.5 °C) and can often be removed by co-evaporation with a solvent.

  • Dissolve the purified product in a solvent such as dichloromethane or toluene.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Repeat the process 2-3 times to ensure complete removal of residual triethylamine.[2]

  • For non-volatile products, placing the sample under high vacuum for an extended period can also be effective.

Concluding Remarks

The stability of phenyl diethylcarbamate during column chromatography is critically dependent on mitigating the acidic nature of the stationary phase. The addition of triethylamine to the mobile phase is a simple, effective, and widely accepted method to achieve this. For particularly sensitive compounds or when TEA is incompatible, alternative stationary phases such as neutral alumina or amine-functionalized silica offer viable solutions. By following the diagnostic and purification protocols outlined in this guide, researchers can significantly improve the yield and purity of their phenyl diethylcarbamate.

References

  • Amino Silica Gel. Sorbent Technologies, Inc. Available at: [Link]

  • When basification of silica gel is required, before using Column chromatography?. ResearchGate. Available at: [Link]

  • Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. PubMed. Available at: [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]

  • Thin Layer Chromatography (rev 3/2020). Available at: [Link]

  • Column Chromatography | Operation Guide for Chemistry Experiments. Kyoto University. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Method of obtaining phenyl carbamates. Google Patents.
  • Process for preparation of phenyl carbamate derivatives. Google Patents.
  • Triethylamine removal. Reddit. Available at: [Link]

  • Best way to remove triethylamine from a column fraction?. ResearchGate. Available at: [Link]

  • Phenylcarbamate derivatives of cellulose and amylose immobilized onto silica gel as chiral stationary phases for high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc. Available at: [Link]

  • Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. Available at: [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. Available at: [Link]

  • Activated Alumina vs. Silica Gel: All you need to know. Jalon. Available at: [Link]

  • Activated Alumina or Aluminium Oxide uses in the purification of compounds. Reddit. Available at: [Link]

  • Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation. SpringerLink. Available at: [Link]

  • Method for synthesizing phenyl carbamate. Google Patents.
  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • Stains for Developing TLC Plates. University of Colorado Boulder. Available at: [Link]

  • TLC and streaking: why add triethylamine?. Reddit. Available at: [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Low Reactivity in Electron-Rich Phenyl Diethylcarbamates

Welcome to the Technical Support Center for C–O bond activation. As a Senior Application Scientist, I frequently consult with researchers who encounter "dead" reactions when attempting to cross-couple electron-rich pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C–O bond activation. As a Senior Application Scientist, I frequently consult with researchers who encounter "dead" reactions when attempting to cross-couple electron-rich phenyl diethylcarbamates. While the N,N-diethyl O-carbamate moiety is an outstanding Directed Metalation Group (DMG) for pre-functionalizing an arene, its inherent stability becomes a liability during subsequent cross-coupling.

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to overcome the high activation barrier of electron-rich C–O electrophiles.

Diagnostic FAQ: Understanding the Causality of Failure

Q: Why do my electron-rich phenyl diethylcarbamates fail to undergo oxidative addition with standard Palladium catalysts? A: The failure is rooted in molecular orbital energetics. The C–O bond of a carbamate is kinetically inert (~95 kcal/mol). When electron-donating groups (EDGs) such as methoxy (-OMe) or alkyl groups are present on the phenyl ring, they donate electron density into the aromatic π-system. This strengthens the C–O bond and raises the energy of the C–O σ* antibonding orbital (LUMO). Palladium(0) is insufficiently nucleophilic to bridge this energy gap. You must switch to Nickel(0); its smaller atomic radius and lower electronegativity allow for superior into the C–O σ* orbital, which is strictly required for cleavage[1][2].

Q: I switched to a Nickel catalyst, but my electron-rich substrate still shows <10% conversion. What is the root cause? A: While Nickel is necessary, the choice of ligand dictates the success of the oxidative addition. Standard phosphines (e.g., PPh3) do not render the Ni center electron-rich enough to break the deactivated C–O bond. You must employ highly electron-donating and sterically demanding ligands such as tricyclohexylphosphine (PCy3) or N-heterocyclic carbenes (NHCs) like IPr or SIPr[2][3]. These ligands push electron density onto the Ni center, raising its HOMO energy and making it a potent nucleophile capable of overcoming the high activation barrier[2].

Q: Can I utilize the diethylcarbamate group for functionalization before cross-coupling? A: Yes. The strategic advantage of the N,N-diethyl O-carbamate group is its dual role. It acts as a powerful for Directed ortho-Metalation (DoM)[4]. You can functionalize the ring first (e.g., install an alkyl group), and subsequently use the exact same carbamate group as the electrophile in a Ni-catalyzed cross-coupling[3][5].

Troubleshooting Workflow

When your carbamate cross-coupling stalls, follow this logical decision tree to isolate the variable causing the low reactivity.

Troubleshooting Start Low Conversion of Electron-Rich Carbamate CatCheck Is Catalyst Pd or Ni? Start->CatCheck Pd Palladium (Pd) CatCheck->Pd Ni Nickel (Ni) CatCheck->Ni SwitchNi Switch to Ni(0) or Ni(II) (e.g., NiCl2, Ni(cod)2) Pd->SwitchNi LigCheck Check Ligand Electronics Ni->LigCheck SwitchNi->LigCheck WeakLig PPh3, dppe, etc. LigCheck->WeakLig StrongLig PCy3, dcype, NHCs LigCheck->StrongLig SwitchLig Use highly electron-donating ligands (PCy3, IPr) WeakLig->SwitchLig BaseCheck Optimize Base/Solvent (K3PO4 in Toluene/Dioxane) StrongLig->BaseCheck SwitchLig->BaseCheck Success Successful Cross-Coupling BaseCheck->Success

Decision tree for troubleshooting low reactivity in aryl carbamate cross-couplings.

Quantitative Data: Ligand & Condition Optimization

The table below summarizes the critical impact of catalyst and ligand selection on the Suzuki-Miyaura coupling of a highly deactivated substrate (p-methoxyphenyl diethylcarbamate) with phenylboronic acid.

Catalyst System (5 mol%)Ligand (10 mol%)Base (5 eq)SolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd2(dba)3PCy3K3PO4Toluene1100Pd lacks sufficient nucleophilicity for inert C–O bonds.
NiCl2PPh3K3PO4Toluene110<5PPh3 is insufficiently electron-donating to activate Ni.
NiCl2PCy3·HBF4K3PO4Toluene11085PCy3 provides critical electron density to Ni, enabling cleavage.
Ni(cod)2IPr (NHC)K3PO4Dioxane10094NHC ligand maximizes Ni nucleophilicity for extreme cases.

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Bench-Stable Ni-Catalyzed Suzuki-Miyaura Coupling

Adapted from the for electron-rich carbamates[2][6].

  • Preparation: In a glovebox or under standard Schlenk conditions, charge an oven-dried reaction vial with NiCl2(PCy3)2 (5 mol%), PCy3·HBF4 (10 mol%), and finely milled K3PO4 (5.0 equiv).

    • Causality Note: The addition of PCy3·HBF4 ensures excess electron-rich ligand is available to stabilize the active Ni(0) species generated in situ, preventing catalyst aggregation (black-out) at elevated temperatures.

  • Reagent Addition: Add the electron-rich aryl diethylcarbamate (1.0 equiv) and the arylboronic acid (2.5 equiv).

  • Solvent: Suspend the mixture in anhydrous Toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir vigorously at 110 °C.

  • Validation Checkpoint: At 4 hours, analyze a 50 µL aliquot via GC-MS. You should observe the consumption of the boronic acid and the formation of the biaryl product. If unreacted carbamate remains but boronic acid is depleted, protodeboronation is outcompeting the cross-coupling; add an additional 1.0 equiv of boronic acid.

  • Workup: After 24 hours, cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Sequential DoM and Ni-Catalyzed Amination

Demonstrating the orthogonal utility of the carbamate group[3][5].

  • Directed ortho-Metalation (DoM): Treat the aryl diethylcarbamate (1.0 equiv) with s-BuLi (1.1 equiv) and TMEDA (1.1 equiv) in anhydrous THF at -78 °C for 1 hour.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with D2O and analyze by 1H-NMR. Observation of >95% deuterium incorporation at the ortho-position validates successful metalation.

  • Electrophile Quench: Add your desired electrophile (e.g., MeI) to yield the ortho-substituted carbamate. Isolate the product.

  • Amination: Combine the ortho-substituted carbamate (1.0 equiv), amine (1.5 equiv), Ni(cod)2 (5 mol%), SIPr (10 mol%), and NaOt-Bu (1.5 equiv) in anhydrous dioxane.

    • Causality Note: SIPr is exceptionally sterically demanding. In Ni-catalyzed amination of carbamates, reductive elimination is the rate-determining step. The bulk of SIPr forces the aryl and amine groups together, drastically lowering the elimination barrier[3].

  • Reaction: Stir at 100 °C for 12 hours, then filter and purify.

Mechanistic Causality & Pathway

Understanding the catalytic cycle allows you to rationally troubleshoot failures. For electron-rich carbamates, the Oxidative Addition step is the highest energy barrier. The reaction proceeds via a five-centered transition state, resulting in the exclusive cleavage of the aryl C–O bond rather than the acyl C–O bond[2].

CatalyticCycle Ni0 Ni(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Ni0->OxAdd + Ar-OCONEt2 NiII_1 Trans-Ni(II)(Ar)(OCONEt2)L2 Intermediate OxAdd->NiII_1 Transmet Transmetalation with Ar'-B(OH)2 NiII_1->Transmet + Base NiII_2 Cis-Ni(II)(Ar)(Ar')L2 Intermediate Transmet->NiII_2 - Base-OCONEt2 RedElim Reductive Elimination NiII_2->RedElim RedElim->Ni0 Catalyst Regeneration Product Biaryl Product Ar-Ar' RedElim->Product

Ni-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for aryl carbamates.

References

  • Title: Suzuki-Miyaura cross-coupling of aryl carbamates and sulfamates: experimental and computational studies Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Nickel(0)-catalyzed cross coupling of aryl O-carbamates and aryl triflates with Grignard reagents. Directed ortho metalation-aligned synthetic methods Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents Source: Journal of Catalysis (Elsevier) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Phenyl Diethylcarbamate: A Comprehensive HPLC-MS Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when evaluating the purity of versatile chemical intermediates. Phenyl diethylcarbamate ( C11​H15​NO2​ ) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when evaluating the purity of versatile chemical intermediates. Phenyl diethylcarbamate ( C11​H15​NO2​ ) is a prime example. In synthetic organic chemistry, the O-carbamate moiety is a highly strategic Directed Metalation Group (DMG) used for the regioselective functionalization of aromatic rings[1]. Beyond synthesis, it serves as a critical pharmacophore in drug discovery, particularly in the development of dual-acting butyrylcholinesterase inhibitors and cannabinoid receptor agonists for Alzheimer's disease[2].

Given its dual utility, validating the absolute purity of phenyl diethylcarbamate is non-negotiable. Trace impurities—such as unreacted phenol, diethylcarbamoyl chloride, or positional isomers—can drastically poison metalation catalysts or skew biological assay data. This guide objectively compares analytical modalities and provides a self-validating HPLC-MS methodology designed to ensure uncompromising scientific integrity.

The Analytical Challenge: Why HPLC-MS?

Historically, assessing the purity of carbamates has been fraught with analytical artifacts. Carbamates are inherently thermally labile; when subjected to the high temperatures of a Gas Chromatography (GC) injection port (>200°C), the carbamate linkage often cleaves into phenols and isocyanates. This thermal degradation generates "ghost peaks," leading to false impurity profiles and an underestimation of the API's true purity.

To establish causality in our analytical choices, we must compare the physical and chemical limitations of each instrument. Table 1 summarizes the quantitative performance and mechanistic limitations of standard analytical alternatives.

Table 1: Comparative Performance of Analytical Modalities for Carbamate Purity

Analytical ModalityTypical Limit of Detection (LOD)Specificity for Co-eluting ImpuritiesThermal Degradation RiskPrimary Mechanistic Limitation
HPLC-MS/MS 0.1 - 1.0 ng/mL High (Mass isolation via MRM)None (Soft ESI ionization)Susceptible to matrix ion suppression
GC-MS 10 - 50 ng/mLModerateHigh (Cleavage at >200°C)Generates false thermal degradation impurities
HPLC-UV 50 - 100 ng/mLLow (Relies strictly on RT)NoneBlind to non-chromophoric impurities (e.g., aliphatic amines)
1 H-NMR ~10 µg/mL (1-2% purity limit)High (Structural elucidation)NoneInsufficient sensitivity for trace impurity analysis

By utilizing High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), we bypass thermal degradation entirely. The soft Electrospray Ionization (ESI) preserves the molecular ion, while tandem mass spectrometry (MS/MS) provides sub-ppm sensitivity and structural elucidation of impurities[3].

Workflow Visualization

The following diagram maps the logical progression of our self-validating HPLC-MS workflow.

PurityValidation N1 Sample Preparation (50:50 LC-MS Grade H2O:MeCN) N2 UHPLC Separation (Sub-2 µm C18 Column) N1->N2 2 µL Injection N3 ESI+ Ionization (Soft Ionization, 350°C) N2->N3 Eluent (0.1% Formic Acid) N4 MS/MS Detection (MRM: 194.1 → 120.1) N3->N4 [M+H]+ Ions N5 Data Validation (Orthogonal Column Check) N4->N5 Spectra & Retention Time

Figure 1: Self-validating HPLC-MS workflow for phenyl diethylcarbamate purity analysis.

Step-by-Step Methodology: A Self-Validating Protocol

To guarantee trustworthiness, an analytical protocol cannot simply output a number; it must actively prove its own accuracy. The following methodology for phenyl diethylcarbamate is engineered as a self-validating system.

Sample Preparation
  • Solvent Selection: Dissolve the phenyl diethylcarbamate standard in a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced band broadening and peak distortion at the column head, ensuring sharp, symmetrical peaks for accurate integration.

  • Concentration: Prepare a 100μg/mL stock for UV purity assessment, and a 100ng/mL dilution for MS/MS trace impurity profiling.

Chromatographic Separation (UHPLC)
  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent sub-2 µm column.

    • Causality: The high theoretical plate count of sub-2 µm particles provides ultra-high resolution, which is critical for separating closely related positional isomers (e.g., ortho- vs. para-substituted impurities) that share the same mass.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid serves a dual mechanistic purpose. First, it acts as a proton source to enhance [M+H]+ ionization efficiency in the ESI source. Second, it maintains a low pH (≈2.7) to keep residual surface silanols on the stationary phase protonated, thereby eliminating peak tailing.

  • Gradient: 10% B to 90% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Desolvation Temperature: 350°C.

    • Causality: While carbamates are thermally labile in a GC metal liner, the rapid desolvation in ESI at 350°C occurs entirely in the gas phase without catalytic surface contact, cleanly preserving the molecular ion[3].

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion: m/z 194.1 [M+H]+

    • Quantifier Transition: m/z 194.1 → 120.1 (Loss of diethylamine, yielding the stabilized acylium/phenoxonium ion).

    • Qualifier Transition: m/z 194.1 → 77.0 (Phenyl cation).

Data Interpretation & System Validation

To ensure the data is authoritative, the analytical batch must include internal checks that validate the results in real-time:

  • Endogenous Impurity vs. Carryover (The Blank Check): Run a diluent blank immediately before and after the highest concentration sample. This proves that any observed trace impurities are endogenous to the synthesized batch, rather than carryover from a contaminated injector needle or column.

  • Isotopic Pattern Verification: Confirm that the M+1 peak (m/z 195.1) matches the theoretical ~12% relative abundance dictated by the 11 carbon atoms in phenyl diethylcarbamate. Significant deviations indicate a co-eluting isobaric interference hiding beneath the main peak.

  • Orthogonal Selectivity Validation: If the purity is determined to be >99.5% on a C18 column, validate this finding by running the sample on a Phenyl-Hexyl column. The π−π interactions of the Phenyl-Hexyl stationary phase offer a completely different retention mechanism, revealing hidden impurities that might co-elute on a purely hydrophobic C18 phase.

By adhering to this causality-driven, self-validating framework, researchers can confidently certify the purity of phenyl diethylcarbamate, ensuring downstream success in both complex syntheses and sensitive biological assays.

References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews - ACS Publications.[Link]

  • Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health (PMC).[Link]

Sources

Comparative

High-Resolution ATR-FTIR Fingerprinting of Phenyl Diethylcarbamate: A Comparative Analytical Guide

Executive Summary Phenyl diethylcarbamate (PDC) is a critical structural motif in medicinal chemistry, frequently serving as an intermediate, a robust protecting group, or a core pharmacophore in cholinesterase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl diethylcarbamate (PDC) is a critical structural motif in medicinal chemistry, frequently serving as an intermediate, a robust protecting group, or a core pharmacophore in cholinesterase inhibitors such as rivastigmine derivatives [2]. For researchers and drug development professionals, the rapid and unambiguous structural verification of PDC is paramount.

This guide objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy —the premier product for functional group fingerprinting—against alternative modalities like Raman Spectroscopy and GC-MS. By dissecting the quantum mechanical causality behind PDC’s vibrational modes and providing a self-validating experimental workflow, this guide empowers scientists to achieve absolute confidence in their analytical data.

Part 1: The Mechanistic Causality of PDC's IR Fingerprint

To confidently identify PDC, one must understand the electronic causality dictating its vibrational modes. The carbamate functional group ( R−O−C(=O)−NR2′​ ) is a unique hybrid of an ester and an amide, creating a highly specific infrared signature.

The Push-Pull Carbonyl Dynamics: In PDC, the central carbonyl carbon is flanked by an electron-withdrawing phenoxy group ( −O−Ph ) and an electron-donating diethylamino group ( −N(CH2​CH3​)2​ ).

  • Inductive Effect: The highly electronegative phenoxy oxygen inductively pulls electron density away from the carbonyl carbon. This increases the C=O bond order, driving the stretching frequency higher than that of a standard amide.

  • Resonance Effect: Conversely, the nitrogen lone pair donates electron density into the carbonyl system via resonance, slightly lowering the bond order compared to a standard ester.

This delicate "push-pull" balance places the diagnostic C=O stretch precisely in the 1715–1725 cm⁻¹ window[2, 4]. Furthermore, the aromatic phenyl ring yields sharp, distinct sp2 C-H stretches (>3000 cm⁻¹) and aromatic C=C ring breathing modes (~1590 cm⁻¹), while the diethyl groups provide strong sp3 C-H stretches (<3000 cm⁻¹)[2].

Part 2: Self-Validating Experimental Protocol (ATR-FTIR)

As a Senior Application Scientist, I mandate that analytical workflows must inherently validate themselves to ensure absolute data integrity. The following protocol utilizes a monolithic Diamond ATR-FTIR system to identify PDC [3].

Step-by-Step Methodology
  • System Initialization & Calibration (Self-Validation): Power on the FTIR spectrometer. Scan a standard polystyrene calibration film. Validation Check: Ensure the aromatic C=C stretching peak is recorded at exactly 1601.2±0.5 cm⁻¹. This self-validates the interferometer's laser wavenumber accuracy before any sample is touched.

  • Crystal Selection & Background Acquisition: Utilize a monolithic Diamond ATR crystal. Causality: Diamond is selected over ZnSe due to its extreme chemical inertness and resistance to scratching. While diamond exhibits intrinsic phonon absorption bands between 1900–2300 cm⁻¹, PDC has no critical functional groups (like alkynes or nitriles) in this region, making diamond the optimal choice. Collect a 32-scan background spectrum of ambient air at 4 cm⁻¹ resolution to mathematically subtract atmospheric H2​O and CO2​ [3].

  • Sample Application: Apply 2–5 mg of neat PDC directly onto the ATR crystal. Engage the pressure anvil. Causality: Intimate contact is strictly required because the IR evanescent wave penetrates only 0.5–2.0 µm into the sample. Poor contact will lead to artificially weak signals, particularly at higher wavenumbers (e.g., the >3000 cm⁻¹ C-H stretches).

  • Data Acquisition: Co-add 32 scans from 4000 to 400 cm⁻¹ to maximize the Signal-to-Noise Ratio (SNR).

  • Post-Processing Verification: Apply an ATR correction algorithm. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show exaggerated peak intensities in the fingerprint region. The algorithm normalizes this to match standard transmission spectra.

Part 3: Data Presentation & Comparative Analysis

Table 1: Key IR Vibrational Band Assignments for Phenyl Diethylcarbamate
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
Carbamate C=O Stretching ( ν C=O)1715 - 1725StrongInductive pull of phenoxy group competes with resonance of diethylamino group[2, 4].
Carbamate C-O-C Asymmetric Stretch1200 - 1240StrongCoupled vibration of the ester-like C-O bond[1].
Aromatic Ring C=C Stretching~1590, ~1480MediumSkeletal ring breathing of the mono-substituted benzene [2].
Aliphatic C-H sp3 C-H Stretch2970 - 2870MediumSymmetric/asymmetric stretching of the ethyl groups [2].
Aromatic C-H Out-of-plane Bend~750, ~690StrongHighly diagnostic for mono-substituted phenyl rings.
Table 2: Performance Comparison Matrix for PDC Identification
Analytical ModalityPrimary StrengthPrimary LimitationIdeal Use Case for PDC
ATR-FTIR (Product) Rapid, non-destructive, highly sensitive to strong dipoles (C=O, C-O).Less sensitive to homonuclear, non-polar bonds (C=C).Routine QA/QC, structural fingerprinting, real-time reaction monitoring [3].
Raman Spectroscopy Excellent for non-polar groups (aromatic C=C ring breathing).Weak signal for C=O; highly susceptible to sample fluorescence.Complementary verification of the phenyl ring integrity.
GC-MS Provides exact molecular weight and structural fragmentation data.Destructive; requires sample volatility and thermal stability.Trace impurity profiling and absolute mass confirmation.

Part 4: Mandatory Visualization

Workflow Sample PDC Sample Preparation FTIR ATR-FTIR (Primary Product) Sample->FTIR Non-destructive Raman Raman Spectroscopy (Alternative) Sample->Raman Non-destructive GCMS GC-MS (Alternative) Sample->GCMS Volatilization FTIR_Data Strong C=O & C-O Dipole Detection FTIR->FTIR_Data Raman_Data Aromatic C=C Polarizability Raman->Raman_Data GCMS_Data Mass Fragmentation (Destructive) GCMS->GCMS_Data Conclusion Comprehensive Structural Verification FTIR_Data->Conclusion Raman_Data->Conclusion GCMS_Data->Conclusion

Analytical workflow comparing ATR-FTIR, Raman, and GC-MS for identifying phenyl diethylcarbamate.

Causality PDC Phenyl Diethylcarbamate (Core Molecule) Phenoxy Phenoxy Group (-O-Ph) PDC->Phenoxy Carbonyl Carbonyl Group (C=O) PDC->Carbonyl Amine Diethylamino Group (-NEt2) PDC->Amine Inductive Inductive Pull (Increases C=O Bond Order) Phenoxy->Inductive Signal IR Peak: 1715-1725 cm⁻¹ Carbonyl->Signal Net Effect Resonance Resonance Donation (Decreases C=O Bond Order) Amine->Resonance Inductive->Carbonyl Resonance->Carbonyl

Mechanistic causality of the push-pull electron dynamics dictating the PDC carbonyl IR absorption.

Conclusion

While GC-MS provides definitive mass data and Raman excels at mapping non-polar aromatic systems, ATR-FTIR remains the most robust, rapid, and self-validating product for the structural confirmation of phenyl diethylcarbamate. The unique electronic environment of the carbamate linkage produces an unmistakable IR fingerprint, making high-resolution FTIR an indispensable tool in the analytical chemist's arsenal.

References

  • Semantic Scholar - Nickel-Catalyzed C-O/N-H, C-S/N-H, and C-CN/N-H Annulation of Aromatic Amides with Alkynes (Contains ATR-FTIR spectral data for phenyl diethylcarbamate derivatives). URL: [Link]

  • Der Pharma Chemica - Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate (Details the 1718 cm⁻¹ C=O stretch of substituted phenyl diethylcarbamate). URL:[Link]

  • PMC (National Institutes of Health) - Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers (Explores the 1500–1800 cm⁻¹ C=O stretching vibration region for carbamates). URL:[Link]

Validation

Comparative Guide: Stability of Carbamate vs. Carbonate Protecting Groups on Phenols

As a Senior Application Scientist, selecting the appropriate protecting group for a phenolic hydroxyl is a critical decision that dictates the success of multi-step syntheses and prodrug formulations. While both carbamat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate protecting group for a phenolic hydroxyl is a critical decision that dictates the success of multi-step syntheses and prodrug formulations. While both carbamates and carbonates serve as effective acyl-type protecting groups, their distinct electronic properties lead to vastly different stability profiles, particularly under basic conditions.

This guide objectively compares the hydrolytic stability of carbamate and carbonate protecting groups on phenols, providing mechanistic grounding, comparative data, and validated experimental protocols to guide your synthetic strategy.

Mechanistic Grounding: The Causality of Stability

The fundamental difference in stability between a carbamate ( R−O−CO−NR2′​ ) and a carbonate ( R−O−CO−OR′ ) lies in the electronic contribution of the heteroatom adjacent to the carbonyl group.

Resonance and Cross-Conjugation Nitrogen is less electronegative than oxygen. Consequently, the lone pair of electrons on the carbamate nitrogen donates much more effectively into the carbonyl π -system than the corresponding oxygen lone pair in a carbonate[1]. This strong resonance delocalization significantly reduces the electrophilicity of the carbonyl carbon in carbamates, rendering them highly resistant to nucleophilic attack by hydroxide ions or other bases[1].

Divergent Hydrolysis Pathways Because of these electronic differences, the two functional groups undergo base-catalyzed hydrolysis via different kinetic pathways:

  • Carbonates: Undergo a standard BAc​2 (base-catalyzed acyl-oxygen cleavage) mechanism. The highly electrophilic carbonyl carbon is rapidly attacked by hydroxide, forming a tetrahedral intermediate that collapses to release the phenoxide leaving group[2].

  • Carbamates: N,N-disubstituted carbamates undergo a much slower BAc​2 hydrolysis due to the aforementioned resonance stabilization[1]. Conversely, N-monosubstituted carbamates (bearing an N-H bond) can undergo an E1cB elimination mechanism, where base deprotonates the nitrogen to form an isocyanate intermediate, which subsequently hydrolyzes to release the phenol and carbon dioxide[1].

G Phenol Protected Phenol Carbamate Carbamate (Strong Resonance) Phenol->Carbamate + Amine Carbonate Carbonate (Weak Resonance) Phenol->Carbonate + Alcohol Iso Isocyanate Interm. (E1cB Pathway) Carbamate->Iso Base (N-monosubstituted) Tetra Tetrahedral Interm. (B_Ac2 Pathway) Carbamate->Tetra Base (N,N-disubstituted) Carbonate->Tetra Base (Fast) FreePhenol Free Phenol + CO2 Iso->FreePhenol Tetra->FreePhenol

Mechanistic pathways of base-catalyzed hydrolysis for carbamate and carbonate protected phenols.

Comparative Stability Profiles

When designing a synthetic route, understanding the pH-dependent cleavage rates is paramount. Carbonates are highly labile in basic environments, whereas carbamates offer a broader window of stability, allowing for orthogonal deprotection strategies.

Table 1: Relative Hydrolytic Stability Across pH Ranges

Data synthesized from UV-Vis spectrophotometric kinetic studies comparing 4-nitrophenyl benzylcarbonate and 4-nitrophenyl benzylcarbamate[3].

ConditionCarbonate StabilityCarbamate StabilityMechanistic Rationale
Acidic (pH 1 - 3) Highly StableHighly StableProtonation of the leaving group is unfavorable without a strong nucleophile present[3].
Neutral (pH 7) StableStableLack of sufficient hydroxide concentration to initiate BAc​2 attack[3].
Mild Basic (pH 9 - 10) Labile (Moderate Cleavage)StableCarbonyl carbon in carbonate is sufficiently electrophilic for ambient OH− attack[3].
Strong Basic (pH 12 - 14) Highly Labile (Rapid Cleavage)Labile (Slow Cleavage)Carbamate resonance reduces electrophilicity, requiring harsher conditions for cleavage[3],[1].

Experimental Methodology: UV-Vis Kinetic Validation

To ensure trustworthiness and reproducibility in your laboratory, the following protocol describes a self-validating system for quantifying the relative deprotection rates of these groups.

By utilizing 4-nitrophenol as the protected phenolic moiety, the cleavage event becomes optically active. Upon hydrolysis, the release of the 4-nitrophenoxide anion generates a bright yellow solution with a distinct optical absorbance maximum ( λmax​ ) at 413 nm, allowing for real-time kinetic tracking[3].

Workflow Prep 1. Substrate Preparation Buffer 2. pH Buffer Equilibration Prep->Buffer Mix 3. Reaction Initiation Buffer->Mix Measure 4. UV-Vis Measurement Mix->Measure

Experimental workflow for UV-Vis spectrophotometric kinetic validation of protecting group cleavage.
Step-by-Step Protocol
  • Substrate Stock Preparation:

    • Synthesize or procure 4-nitrophenyl benzylcarbonate and 4-nitrophenyl benzylcarbamate.

    • Dissolve each substrate independently in anhydrous DMSO to create 10 mM stock solutions.

    • Causality: DMSO is required as a cosolvent to ensure complete solubilization of the hydrophobic protected phenols prior to introduction into the aqueous testing environment.

  • Buffer Equilibration:

    • Prepare a series of aqueous buffers ranging from pH 7.0 to 14.0.

    • Aliquot 2.9 mL of the desired buffer into a standard quartz cuvette and equilibrate to 25°C inside a temperature-controlled UV-Vis spectrophotometer.

  • Reaction Initiation:

    • Inject 100 μ L of the substrate stock into the cuvette (yielding a final substrate concentration of ~330 μ M). Invert the cuvette rapidly to ensure homogeneous mixing.

  • Kinetic Measurement:

    • Immediately begin monitoring the absorbance at 413 nm. Record data points every 10 seconds for a total duration of 15 to 30 minutes[3].

  • Data Analysis:

    • Plot ln(A∞​−At​) versus time (where A∞​ is the maximum absorbance upon complete cleavage and At​ is the absorbance at time t ). The slope of this linear regression will yield the pseudo-first-order rate constant ( kobs​ ) for the hydrolysis, quantitatively proving the superior stability of the carbamate.

Strategic Applications in Drug Development

The stark contrast in stability between these two groups heavily dictates their use in pharmaceutical development, particularly in the design of prodrugs intended to mask phenolic active pharmaceutical ingredients (APIs) from rapid first-pass metabolism (such as glucuronidation).

  • Carbamates as Robust Prodrugs: Because of their high systemic hydrolytic stability, carbamates are heavily favored for phenolic drugs[4],[1]. They resist spontaneous chemical hydrolysis in the bloodstream and rely on specific enzymatic cleavage (e.g., by cholinesterases or carboxylesterases) to release the active drug[4]. A classic example is bambuterol, a bis-carbamate prodrug of the phenolic β2​ -agonist terbutaline, which provides a slow, sustained release over 24 hours[1].

  • The Limitation of Carbonates: In contrast, phenolic carbonate esters are generally considered too chemically labile for ready-to-use aqueous drug formulations[2]. They are highly susceptible to both specific acid/base catalysis and rapid, non-specific esterase cleavage in vivo, often leading to premature drug release before reaching the target tissue[2].

References

Below is the consolidated list of authoritative sources utilized to ground the mechanistic claims and experimental protocols in this guide:

  • [3] 3 - Journal of Emerging Investigators

  • [4] 4 - ACS Publications

  • [2] 2 - MDPI

  • [1] 1 - PMC

Sources

Comparative

The Reproducibility of C-H Activation Using Phenyl Diethylcarbamate Directing Groups: A Comparative Guide

For researchers, synthetic chemists, and professionals in drug development, the quest for reliable and efficient methods to functionalize complex molecules is perpetual. Carbon-hydrogen (C-H) activation has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the quest for reliable and efficient methods to functionalize complex molecules is perpetual. Carbon-hydrogen (C-H) activation has emerged as a transformative strategy, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[1] At the heart of many successful C-H activation strategies lies the directing group, a molecular scaffold that guides a metal catalyst to a specific C-H bond, thereby ensuring regioselectivity.[2]

Among the plethora of directing groups, the O-phenyl diethylcarbamate has garnered significant attention. This guide provides an in-depth technical comparison of the phenyl diethylcarbamate directing group, evaluating its performance, reproducibility, and standing against other common alternatives in palladium-catalyzed C-H activation reactions. By synthesizing data from authoritative sources and providing field-proven insights, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

The Phenyl Diethylcarbamate Directing Group: An Overview

The O-phenyl diethylcarbamate is a powerful directing group, particularly for the ortho-functionalization of phenols.[3] Its utility stems from its ability to coordinate with transition metals, typically palladium, to form a stable five-membered cyclometalated intermediate, which is a key step in the C-H activation process.[4] This guide will focus on its application in two of the most common C-H functionalization reactions: olefination and arylation.

The journey of a directing group-assisted C-H activation can be visualized as a series of key steps, each influencing the overall reproducibility and success of the reaction.

G cluster_0 Experimental Workflow A Substrate with Directing Group B Coordination to Metal Catalyst (e.g., Pd) A->B Reversible C C-H Activation & Cyclometalation B->C Irreversible C-H Cleavage D Coupling with Partner (e.g., Olefin, Aryl Halide) C->D Key C-C Bond Formation E Product Formation & Catalyst Regeneration D->E Reductive Elimination F Directing Group Removal (Optional) E->F Post-Functionalization

Caption: A generalized workflow for directing group-assisted C-H activation.

Comparative Performance in Pd-Catalyzed C-H Olefination

The Mizoroki-Heck-type reaction, or olefination, is a cornerstone of C-C bond formation. In the context of C-H activation, it allows for the direct coupling of an arene with an alkene. The choice of directing group can significantly impact the yield and reproducibility of this transformation.

Below is a comparative analysis of the phenyl diethylcarbamate directing group against other commonly used directing groups for the ortho-olefination of an aromatic ring.

EntryDirecting GroupCatalyst SystemOlefin PartnerSolventTemp. (°C)Time (h)Yield (%)Reference(s)
1O-Phenyl Diethylcarbamate Pd(OAc)₂, Ag₂CO₃Ethyl AcrylateDioxane1002482[3]
2N-PhenylbenzamidePd(OAc)₂, Ag₂CO₃, TFAEthyl AcrylateDCE1002485[5]
32-PyridinylPd(OAc)₂, Cu(OAc)₂StyreneDMF1201292[4]
4Carboxylic AcidPd(OAc)₂, LigandEthyl Acrylatet-AmylOH902490[6][7]

From the data, it is evident that the O-phenyl diethylcarbamate is a competent directing group for C-H olefination, providing good yields. While other directing groups like 2-pyridinyl may offer slightly higher yields under specific conditions, the diethylcarbamate provides a robust and synthetically useful option.[3][4] It is important to note that direct comparison of yields between different studies should be approached with caution due to potential variations in experimental setups. However, the data provides a valuable snapshot of the relative performance.

Experimental Protocol: ortho-Olefination using Phenyl Diethylcarbamate

The following protocol is a representative procedure for the palladium-catalyzed ortho-olefination of a phenol derivative using a diethylcarbamate directing group.

Materials:

  • Phenyl diethylcarbamate substrate (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Silver carbonate (Ag₂CO₃, 1.2 mmol)

  • Ethyl acrylate (1.5 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the phenyl diethylcarbamate substrate, Pd(OAc)₂, and Ag₂CO₃.

  • Add 1,4-dioxane followed by ethyl acrylate.

  • Seal the tube and stir the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reproducibility Challenges and Troubleshooting

While C-H activation using the phenyl diethylcarbamate directing group is a powerful tool, achieving high reproducibility can be challenging. Several factors can influence the outcome of the reaction, leading to decreased yields or complete failure.

Symptom Potential Cause Troubleshooting & Optimization
No Product Formation Catalyst Inactivity: The Pd(OAc)₂ may be of poor quality or deactivated.Use a fresh batch of catalyst from a reliable source. Ensure proper storage and handling.
Inert Atmosphere: The reaction is sensitive to air and moisture.Ensure the reaction is set up under a strictly inert atmosphere using Schlenk techniques.
Low Yield Sub-optimal Reaction Conditions: Temperature, time, or solvent may not be ideal for the specific substrate.Systematically optimize reaction parameters. Consider a solvent screen (e.g., dioxane, DMF, DCE).
Poor Quality Reagents: Impurities in the substrate or olefin can inhibit the catalyst.Purify starting materials before use.
Formation of Side Products Homocoupling of the Olefin: This can occur at higher temperatures or with prolonged reaction times.Lower the reaction temperature or shorten the reaction time.
Double Olefination: If two ortho C-H bonds are available, di-substituted products may form.Use a substrate with one ortho position blocked, or carefully control the stoichiometry of the olefin.

A logical workflow for troubleshooting a failed C-H functionalization reaction is crucial for improving reproducibility.

G start Reaction Failure (Low or No Yield) reagents Verify Reagent Purity & Integrity start->reagents catalyst Check Catalyst Activity (Use Fresh Batch) reagents->catalyst conditions Re-evaluate Reaction Conditions (Temp, Time, Solvent) catalyst->conditions atmosphere Ensure Inert Atmosphere (Schlenk Technique) conditions->atmosphere analysis Analyze Crude Mixture (NMR, LC-MS) atmosphere->analysis optimize Systematic Optimization of Parameters analysis->optimize Identify Side Products or Unreacted Starting Material success Successful Reaction optimize->success

Caption: A troubleshooting workflow for C-H functionalization reactions.

Removal of the Diethylcarbamate Directing Group

A key consideration in the use of any directing group is its eventual removal to unveil the desired functionalized molecule. The diethylcarbamate group is typically robust but can be cleaved under specific conditions to yield the corresponding phenol.

A common and effective method for the cleavage of aryl O-carbamates is through the use of the Schwartz reagent (Cp₂ZrHCl).[8] This method is generally mild, efficient, and tolerates a wide range of functional groups.

Experimental Protocol: Reductive Cleavage of the Diethylcarbamate Group

Materials:

  • ortho-functionalized phenyl diethylcarbamate (1.0 mmol)

  • Schwartz's reagent (Cp₂ZrHCl, 2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the carbamate substrate in anhydrous THF.

  • Add the Schwartz's reagent portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting phenol by column chromatography.

Conclusion

The O-phenyl diethylcarbamate directing group is a valuable tool in the synthetic chemist's arsenal for achieving regioselective C-H activation. It demonstrates good performance in key transformations such as olefination and arylation, with the added benefit of established protocols for its removal. However, as with any catalytic system, reproducibility is contingent on careful attention to experimental detail, including the purity of reagents, the integrity of the catalyst, and the maintenance of an inert reaction environment.

By understanding the mechanistic underpinnings of the reaction, being aware of potential pitfalls, and employing a systematic approach to troubleshooting, researchers can harness the full potential of the phenyl diethylcarbamate directing group to streamline the synthesis of complex molecules and accelerate the pace of drug discovery and development.

References

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC. (n.d.).
  • Cross-Validation of Palladium-Catalyzed C-H Olefination: A Comparative Guide for N-Arylbenzamide Directed Catalysis - Benchchem. (n.d.).
  • Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation - MDPI. (2021, April 27).
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis - Xingwei Li. (n.d.).
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.).
  • Recent progress in Ru(Ⅱ)-catalyzed C-H activations with oxidizing directing groups. (2017, June 15).
  • Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives - PMC. (n.d.).
  • Pd(II)-Catalyzed ortho- or meta-C–H Olefination of Phenol Derivatives - ACS Figshare. (2013, May 22).
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update | Chemical Reviews - ACS Publications. (2024, June 12).
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC. (n.d.).
  • Decoding Directing Groups and Their Pivotal Role in C-H Activation - PubMed. (2021, September 1).
  • Mechanistic Rationalization of Unusual Kinetics in Pd-Catalyzed C–H Olefination | Journal of the American Chemical Society - ACS Publications. (2012, February 10).
  • Pd‐catalyzed C(sp³)−H olefination. DG=directing group, EWG=electron‐withdrawing group. - ResearchGate. (n.d.).
  • Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives - ResearchGate. (2025, August 6).
  • The ortho effect in directed C–H activation - Chemical Science (RSC Publishing). (2021, March 2).
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - ResearchGate. (2024, June 17).
  • Detailed Mechanistic Studies on Palladium-Catalyzed Selective C–H Olefination with Aliphatic Alkenes: A Significant Influence of Proton Shuttling | Journal of the American Chemical Society. (2016, December 20).
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC. (n.d.).
  • Recent development in transition metal-catalysed C–H olefination - RSC Publishing. (2021, January 29).
  • ortho‐Lithiation Reactions of O‐3,n‐Dihalophenyl N,N‐Diethylcarbamates: Synthesis of Dihalosalicylamides and 2,3,n‐Trihalophenol Derivatives | Request PDF - ResearchGate. (n.d.).
  • Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy - Organic Chemistry Portal. (n.d.).

Sources

Validation

Illuminating the Transition State: A Comparative Guide to Kinetic Isotope Effect Studies of Phenyl Diethylcarbamate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of reaction mechanism elucidation, the kinetic isotope effect (KIE) stands as a powerful tool, offering a high-resolution lens into t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of reaction mechanism elucidation, the kinetic isotope effect (KIE) stands as a powerful tool, offering a high-resolution lens into the heart of a chemical transformation: the transition state. This guide provides a comprehensive comparison of how KIE studies can be applied to understand the hydrolysis of phenyl diethylcarbamate, a compound of interest in medicinal chemistry and as a substrate for various enzymes. While direct experimental KIE data for phenyl diethylcarbamate is not extensively published, this guide will draw upon established principles and data from closely related N,N-dialkyl-O-aryl carbamates to provide a robust framework for its mechanistic investigation and comparison with alternative substrates.

The Mechanistic Dichotomy of Carbamate Hydrolysis

The hydrolysis of aryl carbamates can proceed through two primary pathways, the choice of which is dictated by the substitution on the nitrogen atom.[1] For N,N-disubstituted carbamates such as phenyl diethylcarbamate, the absence of a proton on the nitrogen atom precludes the E1cB (Elimination Unimolecular conjugate Base) mechanism.[1] This leaves the BAc2 (Bimolecular acyl-carbon cleavage) mechanism as the most probable pathway for its hydrolysis.

The BAc2 mechanism involves the nucleophilic attack of a hydroxide ion (or water) on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the phenoxide leaving group. The rate-determining step in this sequence can be either the formation of the tetrahedral intermediate or its breakdown.

Probing the BAc2 Pathway with Kinetic Isotope Effects

KIE studies provide an experimental avenue to dissect the BAc2 mechanism and pinpoint the rate-determining step. By strategically replacing specific atoms in phenyl diethylcarbamate with their heavier isotopes, we can measure the resulting change in the reaction rate and infer the bonding changes occurring in the transition state.

Heavy Atom Isotope Effects: A Window into Bonding Changes

Heavy atom KIEs, although small in magnitude (typically 1-5%), offer direct insights into the bonding environment of the isotopically substituted atom in the rate-determining step.[2][3]

  • 13C Kinetic Isotope Effect (13C-KIE) at the Carbonyl Carbon: A 13C-KIE at the carbonyl carbon can help distinguish between the formation and breakdown of the tetrahedral intermediate as the rate-limiting step.

    • Rate-determining formation: If the nucleophilic attack is rate-determining, the C=O double bond is converted to a C-O single bond in the transition state. This change from sp2 to sp3 hybridization leads to a less stiffly bonded environment for the carbonyl carbon, resulting in a normal KIE (k12/k13 > 1) .

    • Rate-determining breakdown: If the breakdown of the tetrahedral intermediate is rate-limiting, the C-O bond to the phenoxide leaving group is cleaved. This also results in a significant change in the bonding environment of the carbonyl carbon, and a normal KIE is expected. The magnitude of the KIE can provide further details about the extent of bond cleavage in the transition state.

  • 15N Kinetic Isotope Effect (15N-KIE): An isotope effect at the nitrogen atom can provide information about changes in the C-N bond and the overall electronic environment of the nitrogen. In a BAc2 mechanism, significant changes to the C-N bond are not expected in the rate-determining step, leading to a KIE close to unity (k14/k15 ≈ 1) . This can help to rule out mechanisms involving C-N bond cleavage in the rate-determining step.

  • 18O Kinetic Isotope Effect (18O-KIE) in the Phenoxy Leaving Group: An 18O-KIE in the phenoxy oxygen is a powerful probe for C-O bond cleavage. A significant normal KIE (k16/k18 > 1) would provide strong evidence for the breakdown of the tetrahedral intermediate being the rate-determining step, with the magnitude of the effect correlating with the extent of C-O bond fission in the transition state.

Deuterium Isotope Effects: Unveiling Steric and Electronic Changes

Secondary deuterium isotope effects (SDKIEs) can reveal more subtle changes in the transition state structure.

  • α-Deuterium KIE: Replacing the hydrogens on the α-carbons of the ethyl groups with deuterium can probe changes in steric hindrance and hybridization at the nitrogen atom. A small KIE, either normal or inverse, would be expected, reflecting subtle changes in the vibrational environment of these C-H bonds as the reaction proceeds.

  • Solvent Deuterium Isotope Effect (SDIE): Performing the hydrolysis in D2O instead of H2O can provide insights into the role of the solvent and proton transfers in the transition state. For a BAc2 mechanism where a hydroxide ion acts as the nucleophile, a small normal KIE (kH2O/kD2O > 1) is often observed. For instance, the basic hydrolysis of certain thiolesters of carbamates, which is proposed to proceed through a BAc2-like mechanism, exhibits a solvent deuterium KIE of 1.37.[4]

Comparative Analysis with Alternative Carbamates

While specific KIE data for phenyl diethylcarbamate is scarce, we can draw comparisons with related systems to predict its behavior.

Carbamate SystemIsotopeKIE ValueMechanistic ImplicationReference
Carbamoyl Phosphate Decomposition13C1.058C-O bond cleavage in the rate-determining step.[5]
Urease-catalyzed Semicarbazide Hydrolysis13C (carbonyl)1.0357Transition state involves formation or breakdown of a tetrahedral intermediate.[6]
Urease-catalyzed Semicarbazide Hydrolysis15N (leaving group)1.0045N-N bond cleavage occurs prior to C-N bond cleavage.[6]
Thiolester Carbamate HydrolysisSolvent (D2O)1.37General base catalysis by hydroxide.[4]

Based on these comparisons, for the BAc2 hydrolysis of phenyl diethylcarbamate, we would anticipate:

  • A normal 13C-KIE at the carbonyl carbon, likely in the range of 1.03-1.06.

  • A 15N-KIE close to 1.00.

  • A normal 18O-KIE in the phenoxy leaving group if the breakdown of the tetrahedral intermediate is rate-limiting.

Experimental Protocols

Synthesis of Isotopically Labeled Phenyl Diethylcarbamate

The synthesis of isotopically labeled phenyl diethylcarbamate is a prerequisite for KIE studies. Here are general approaches:

For 13C-labeling at the carbonyl carbon:

  • Start with commercially available 13C-labeled phosgene or a phosgene equivalent.

  • React the labeled phosgene with phenol to form phenyl 13C-chloroformate.

  • React the resulting chloroformate with diethylamine to yield 13C-carbonyl labeled phenyl diethylcarbamate.

For 15N-labeling:

  • Begin with 15N-labeled diethylamine.

  • React the labeled amine with phenyl chloroformate.

For 18O-labeling in the phenoxy group:

  • Synthesize 18O-labeled phenol.

  • React the labeled phenol with diethylcarbamoyl chloride.

Measurement of Kinetic Isotope Effects

A common method for determining heavy atom KIEs is through isotopic ratio mass spectrometry (IRMS) or high-precision NMR. The general workflow is as follows:

  • Reaction Setup: Initiate the hydrolysis of a mixture of the unlabeled and labeled phenyl diethylcarbamate under controlled conditions (e.g., constant pH and temperature).

  • Quenching: Stop the reaction at various time points (e.g., 10%, 20%, 50%, and 100% completion).

  • Separation: Isolate the unreacted starting material or the product (phenol or diethylamine) at each time point using techniques like HPLC or extraction.

  • Isotopic Analysis: Determine the isotopic ratio (e.g., 13C/12C, 15N/14N, or 18O/16O) of the isolated compound using IRMS or NMR.

  • KIE Calculation: The KIE is calculated from the change in the isotopic ratio as a function of the fraction of the reaction.

Visualizing the Mechanistic Investigation

KIE_Workflow cluster_synthesis Isotopic Labeling cluster_reaction Hydrolysis Reaction cluster_analysis KIE Determination Labeled_Precursors Labeled Precursors (e.g., 13COCl2, 15N-diethylamine) Synthesis Synthesis of Labeled Phenyl Diethylcarbamate Labeled_Precursors->Synthesis Reaction_Setup Initiate Hydrolysis Synthesis->Reaction_Setup Quenching Quench at Different Timepoints Reaction_Setup->Quenching Separation Isolate Reactant or Product Quenching->Separation Isotopic_Analysis Isotopic Ratio Analysis (IRMS or NMR) Separation->Isotopic_Analysis KIE_Calculation Calculate KIE Isotopic_Analysis->KIE_Calculation Mechanism_Elucidation Elucidate Transition State Structure KIE_Calculation->Mechanism_Elucidation

Figure 1: Workflow for KIE studies of phenyl diethylcarbamate hydrolysis.

BAc2_Mechanism Reactants Phenyl Diethylcarbamate + OH- TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (13C-KIE > 1) Intermediate Tetrahedral Intermediate TS1->Intermediate k-1 TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 k2 (18O-KIE > 1) Products Phenoxide + Diethylcarbamic Acid TS2->Products

Figure 2: BAc2 mechanism for phenyl diethylcarbamate hydrolysis with expected KIEs.

Conclusion

Kinetic isotope effect studies offer a nuanced and powerful approach to understanding the hydrolysis mechanism of phenyl diethylcarbamate. By employing a combination of heavy atom and deuterium isotope effects, researchers can gain detailed insights into the transition state structure, identify the rate-determining step, and draw valuable comparisons with other carbamate-based systems. This knowledge is not only of fundamental academic interest but also holds significant implications for the rational design of more stable or, conversely, more readily metabolized carbamate-containing drugs and prodrugs. The experimental frameworks and comparative data presented in this guide provide a solid foundation for any researcher venturing into the mechanistic exploration of this important class of molecules.

References

  • MacMillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Broxton, T. J. (1983). Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates. Australian Journal of Chemistry, 36(11), 2203-2209.
  • Guthrie, J. P. (2005). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency.
  • EPFL. (2023). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. Retrieved from [Link]

  • Singleton, D. A., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46.
  • Hegarty, A. F., & Frost, L. N. (1973). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728.
  • Komers, K., et al. (2007). Inhibition of cholinesterase by dialkylcarbamates.
  • Kuca, K., et al. (2016).
  • Musilek, K., et al. (2012). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules, 17(8), 9996-10008.
  • National Center for Biotechnology Information. (2023, July 17). Cholinesterase Inhibitors. StatPearls. Retrieved from [Link]

  • O'Leary, M. H., & Marlier, J. F. (1979). Carbon-13 isotope effects on reactions involving carbamate and carbamoyl phosphate. Journal of the American Chemical Society, 101(12), 3300-3306.
  • Parkin, D. W., & Schramm, V. L. (1987). A Heavy-Atom Isotope Effect and Kinetic Investigation of the Hydrolysis of Semicarbazide by Urease from Jack Bean (Canavalia ensiformis). Biochemistry, 26(1), 913-920.
  • Wentworth, P., & Janda, K. D. (2001). Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. Bioorganic & Medicinal Chemistry Letters, 11(13), 1717-1720.

Sources

Comparative

Benchmarking catalytic efficiency of phenyl diethylcarbamate cross-coupling

An in-depth evaluation of catalytic systems for the cross-coupling of phenyl diethylcarbamate reveals a fascinating intersection of synthetic utility and mechanistic design. The O-carbamate group (–OCONR₂) is widely reco...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of catalytic systems for the cross-coupling of phenyl diethylcarbamate reveals a fascinating intersection of synthetic utility and mechanistic design. The O-carbamate group (–OCONR₂) is widely recognized as one of the most powerful Directed Metalation Groups (DMGs) for regioselective Directed ortho Metalation (DoM)[1]. However, its inherent chemical stability—which makes it an excellent directing group—historically rendered its C–O bond too inert for traditional cross-coupling, requiring harsh base-catalyzed hydrolysis to yield phenols[1].

The paradigm shifted with the advent of specialized nickel-catalyzed protocols, which successfully unlocked the C–O bond of aryl carbamates for Suzuki-Miyaura, Buchwald-Hartwig, and Kumada-type cross-couplings[2][3]. This guide benchmarks the catalytic efficiency of these methodologies, providing researchers with the causal logic, quantitative data, and self-validating protocols necessary to execute these transformations.

Mechanistic Causality: Why Nickel Outperforms Palladium

In traditional cross-coupling (e.g., using aryl halides or triflates), palladium is the undisputed gold standard due to its high selectivity and functional group tolerance[4]. However, when benchmarking the catalytic efficiency for phenyl diethylcarbamate, palladium generally fails to activate the inert C(aryl)–O bond.

The Causality of Catalyst Selection: The activation barrier for the oxidative addition of a transition metal into the robust C–O bond of a carbamate is exceptionally high. Nickel, being more electropositive, more nucleophilic, and possessing a smaller atomic radius than palladium, is uniquely suited for this task[5]. Computational studies suggest that the oxidative addition of nickel into aryl carbamates proceeds via a highly organized five-centered transition state, effectively cleaving the C–O bond to form a highly reactive Ni(II) intermediate[2][3]. Consequently, Ni(0) precursors—such as Ni(COD)₂—or bench-stable Ni(II) precatalysts—such as NiCl₂(PCy₃)₂—serve as the benchmark catalysts for these transformations[1][2].

Benchmarking Catalytic Efficiencies

To objectively compare the performance of various cross-coupling strategies using phenyl diethylcarbamate, we must evaluate the catalyst systems, required ligands, and thermodynamic conditions.

A. Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

The Suzuki-Miyaura coupling of aryl carbamates is typically achieved using the inexpensive, bench-stable catalyst NiCl₂(PCy₃)₂[2]. This protocol is highly efficient for both electron-rich and electron-deficient boronic acids, though it often requires elevated temperatures (80 °C to 150 °C) and a strong base like K₃PO₄ to drive the transmetalation step[2][6].

B. Buchwald-Hartwig Amination (C–N Bond Formation)

The amination of phenyl diethylcarbamate to form anilines or N-aryl heterocycles (e.g., 4-phenylmorpholine) was pioneered using Ni(COD)₂[1]. This reaction requires a bulky N-heterocyclic carbene (NHC) ligand, specifically SIPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride), and NaOt-Bu as the base[1][7]. Reductive elimination is typically the rate-determining step in this catalytic cycle[5].

C. Kumada-Tamao-Corriu & Negishi Couplings

For highly sterically hindered or complex architectures, organomagnesium (Kumada) or organozinc (Negishi) reagents are employed. Recent advancements have demonstrated that Rhodium-Aluminum bimetallic complexes can also facilitate Kumada couplings with phenyl diethylcarbamate, offering a unique transmetalation pathway[3]. Negishi couplings utilizing arylzinc halides provide excellent functional group tolerance and are often catalyzed by either Ni or Pd complexes, though Ni remains superior for carbamate activation[4][8].

Quantitative Data Summary
Reaction TypeBenchmark Catalyst SystemOptimal LigandBase / AdditiveTemp (°C)Typical Yield (%)
Suzuki-Miyaura NiCl₂(PCy₃)₂ (5–10 mol%)PCy₃ (inherent)K₃PO₄80–15075–95%
Amination Ni(COD)₂ (5 mol%)SIPr·HClNaOt-Bu8070–90%
Negishi Ni or Pd complexesPhosphine-basedZnCl₂ (reagent)80–11060–85%
Kumada Al–Rh Bimetallic / NiPAlPMg (reagent)-15 to 6070–80%

Self-Validating Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling

To ensure a self-validating system, the following protocol for the Suzuki-Miyaura cross-coupling of phenyl diethylcarbamate utilizes internal visual and analytical checkpoints. The use of NiCl₂(PCy₃)₂ allows for bench-top setup, avoiding the strict glovebox requirements of Ni(COD)₂[2].

Materials Required:

  • Phenyl diethylcarbamate (1.0 equiv, approx. 0.3 mmol)

  • Aryl boronic acid or boroxine (1.2 to 1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Anhydrous K₃PO₄ (4.5 equiv)

  • Solvent: Toluene or o-xylene (0.2 M)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube or 5 mL reaction vial equipped with a Teflon-coated stir bar, add NiCl₂(PCy₃)₂ (5 mol%) and anhydrous K₃PO₄ (4.5 equiv) under a nitrogen atmosphere[6].

  • Substrate Addition: Add phenyl diethylcarbamate (1.0 equiv) and the aryl boronic acid (1.2 equiv). Validation Check: Ensure the boronic acid/boroxine ratio is optimal; excessive water content can stall the catalytic cycle by protonating the Ni-aryl intermediate[6][7].

  • Solvation: Inject anhydrous toluene or o-xylene to achieve a 0.2 M concentration. Seal the vial with a septum cap. Stir at room temperature for 1–2 minutes to ensure the complete dissolution of the precatalyst[6].

  • Thermal Activation: Heat the reaction mixture to 80 °C (up to 150 °C for sterically hindered substrates) using an oil bath or heating block[2][6].

  • Monitoring: Monitor the reaction periodically (at 1 h, 2 h, and 5 h) via GC/MS or TLC. Validation Check: The reaction is deemed complete when the starting carbamate peak is entirely consumed[6].

  • Workup: Cool the mixture to room temperature. Quench by adding 1 mL of deionized H₂O to dissolve inorganic salts. Extract the aqueous layer with EtOAc or CH₂Cl₂ (3 × 1.5 mL)[6].

  • Purification: Dry the combined organic fractions over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to isolate the biaryl product[6].

Workflow & Catalytic Cycle Visualization

The following diagram illustrates the logical flow of the nickel-catalyzed cross-coupling of phenyl diethylcarbamate, highlighting the critical oxidative addition step that differentiates this substrate from standard aryl halides.

Caption: Catalytic cycle for the Ni-catalyzed cross-coupling of phenyl diethylcarbamate.

References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: Chemical Reviews - ACS Publications URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: Journal of the American Chemical Society (via PMC / NIH) URL:[Link]

  • Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings Source: Chemical Science (via PMC / NIH) URL:[Link]

  • The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes Source: Organic Letters - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Phenyl Diethylcarbamate

The Carbamate Hazard Profile: An Inferred Assessment Carbamates are esters of carbamic acid. While exhibiting a wide range of biological activities, a key toxicological concern for many compounds in this class is their a...

Author: BenchChem Technical Support Team. Date: March 2026

The Carbamate Hazard Profile: An Inferred Assessment

Carbamates are esters of carbamic acid. While exhibiting a wide range of biological activities, a key toxicological concern for many compounds in this class is their action as cholinesterase inhibitors.[1] Inhibition of this enzyme can lead to a variety of adverse health effects. Based on data from related compounds like Phenyl N,N-dimethylcarbamate, we can infer a baseline hazard profile for Phenyl diethylcarbamate.[2]

Table 1: Inferred GHS Hazard Classification for Phenyl Diethylcarbamate

Hazard Class Category Inferred Hazard Statement Source/Rationale
Acute Toxicity, Oral Category 4 Harmful if swallowed.[2] Based on GHS classification for Phenyl N,N-dimethylcarbamate.
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[2] Based on GHS classification for Phenyl N,N-dimethylcarbamate.
Skin Corrosion/Irritation Category 2 (Assumed) Causes skin irritation.[3] Assumed as a conservative precaution for uncharacterized carbamates.

| Acute Toxicity, Inhalation | Category 4 (Assumed) | Harmful if inhaled.[3] | Assumed as a conservative precaution, especially if aerosolized or handled as a dust. |

This inferred profile mandates that Phenyl diethylcarbamate be handled with significant caution, employing engineering controls and personal protective equipment to minimize all potential routes of exposure.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is selected, the work environment must be engineered for safety. PPE should never be the primary means of protection; it is the last line of defense against exposure.

  • Chemical Fume Hood: All operations involving Phenyl diethylcarbamate, including weighing, transferring, and the setup of reactions, must be conducted within a properly functioning chemical fume hood.[3] This is the most critical engineering control to prevent inhalation of any dust, aerosols, or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

  • Restricted Access: The area where the chemical is being handled should be clearly marked, and access should be restricted to trained personnel.

  • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory.[5] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][6]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[7]

Mandated Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the planned procedure. The following protocol provides a comprehensive guide for researchers.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2]

  • Mandatory: At a minimum, chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times when in the laboratory where Phenyl diethylcarbamate is handled.[8][9]

  • Recommended for Splash Risk: When handling larger volumes (>50 mL) or performing operations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[10]

Skin and Body Protection

The skin provides a potential route for absorption. Protective clothing is essential to prevent direct contact.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[6] If direct, prolonged contact is anticipated, consult a glove manufacturer's compatibility chart. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[6]

  • Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required.

  • Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn.[7] Perforated shoes or sandals are strictly forbidden.

Respiratory Protection

When used within a chemical fume hood, respiratory protection is typically not necessary. However, it is crucial for emergency situations.

  • Standard Operations: No respiratory protection is required if all handling is confined to a certified chemical fume hood.

  • Emergency Use (Spills/Ventilation Failure): In the event of a significant spill or a failure of the primary ventilation system, an air-purifying respirator (APR) with combination organic vapor/particulate cartridges (e.g., P100) should be used by trained personnel involved in the cleanup.[11][12]

Table 2: Summary of PPE Requirements by Task

Task Eye/Face Protection Skin Protection Respiratory Protection
Weighing/Transfer (<1g) Chemical Safety Goggles Nitrile Gloves, Lab Coat Not required in a fume hood
Reaction Setup/Workup Chemical Safety Goggles & Face Shield Nitrile Gloves, Lab Coat, Chemical Apron Not required in a fume hood

| Large Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves, Chemical Suit/Coveralls | Air-Purifying Respirator with appropriate cartridges |

Operational Plan: From Benchtop to Disposal

A systematic workflow minimizes risk and ensures procedural integrity.

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within a fume hood for the work. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Before handling the primary container, don all required PPE as outlined in Table 2.

  • Chemical Handling: Perform all transfers of the solid or its solutions within the fume hood. Use a spatula for solids and appropriate glassware for liquids. Keep containers tightly closed when not in use.[4]

  • Post-Handling: After the procedure is complete, wipe down the work area. Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Immediately wash hands and forearms with soap and water.

Spill Management Protocol

In the event of a small spill inside a chemical fume hood:

  • Alert: Alert personnel in the immediate area.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to cover and contain the spill.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Plan

All materials contaminated with Phenyl diethylcarbamate are considered hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[6] All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[6] Handle uncleaned containers as you would the product itself.[6]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision-making and operational flow for safely handling Phenyl diethylcarbamate.

cluster_prep 1. Preparation & Assessment cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal RiskAssessment Risk Assessment (Inferred Hazards) GatherMaterials Gather Materials & Review Protocol RiskAssessment->GatherMaterials PrepWorkArea Prepare Fume Hood (Bench Paper) GatherMaterials->PrepWorkArea DonPPE Don Required PPE (Goggles, Gloves, Lab Coat) PrepWorkArea->DonPPE WeighTransfer Weigh & Transfer DonPPE->WeighTransfer Reaction Perform Reaction/Procedure WeighTransfer->Reaction SpillCheck Spill? Reaction->SpillCheck SpillProtocol Execute Spill Protocol SpillCheck->SpillProtocol Yes Decontaminate Decontaminate Work Area SpillCheck->Decontaminate No SpillProtocol->Decontaminate WasteDisposal Segregate & Seal Hazardous Waste Decontaminate->WasteDisposal RemovePPE Remove & Dispose of PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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